Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O4/c1-3-20-12(18)11(13(19)21-4-2)9-6-5-7-10(8-9)14(15,16)17/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVNJTKVYGCXEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382194 | |
| Record name | Diethyl [3-(trifluoromethyl)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1997-28-0 | |
| Record name | Diethyl [3-(trifluoromethyl)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate (CAS No. 1997-28-0), a valuable intermediate in organic synthesis, particularly for the preparation of pharmacologically active molecules. This document outlines a detailed experimental protocol for its synthesis via malonic ester condensation, presents its key physicochemical properties, and offers predicted spectroscopic data for its characterization. The information herein is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.
Introduction
This compound, also known as diethyl 3-trifluoromethylphenyl malonate, is a substituted diethyl malonate derivative. The presence of the trifluoromethyl group on the phenyl ring imparts unique electronic properties and can significantly influence the biological activity and pharmacokinetic profile of downstream compounds. This makes it a crucial building block in the synthesis of various therapeutic agents and other functional organic molecules. This guide details a reliable synthetic route and provides essential characterization data to facilitate its use in research and development.
Physicochemical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 1997-28-0 |
| Molecular Formula | C₁₄H₁₅F₃O₄ |
| Molecular Weight | 304.26 g/mol |
| Boiling Point | 145-150 °C at 10 Torr[1] |
| Density (Predicted) | 1.236 ± 0.06 g/cm³[1] |
| pKa (Predicted) | 11.02 ± 0.59[1] |
| Appearance | Expected to be a colorless to pale yellow liquid |
Synthesis Protocol: Malonic Ester Synthesis
The synthesis of this compound is most effectively achieved through the alkylation of diethyl malonate with 3-(trifluoromethyl)benzyl bromide. This classic malonic ester synthesis involves the formation of a stabilized enolate from diethyl malonate, followed by a nucleophilic substitution reaction with the benzyl halide.
Reaction Scheme
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Protocol
Materials:
-
Diethyl malonate
-
3-(Trifluoromethyl)benzyl bromide
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution at room temperature, add diethyl malonate dropwise via an addition funnel with continuous stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add 3-(trifluoromethyl)benzyl bromide dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add diethyl ether and water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Characterization Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.4 | m | 4H | Aromatic protons |
| ~4.2 | q | 4H | -OCH₂CH₃ |
| ~3.6 | s | 1H | -CH(COOEt)₂ |
| ~3.3 | s | 2H | Ar-CH₂- |
| ~1.2 | t | 6H | -OCH₂CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O |
| ~138 | Aromatic C-CF₃ |
| ~132-124 | Aromatic CH |
| ~124 (q) | -CF₃ |
| ~62 | -OCH₂CH₃ |
| ~55 | -CH(COOEt)₂ |
| ~35 | Ar-CH₂- |
| ~14 | -OCH₂CH₃ |
¹⁹F NMR Spectroscopy: A single peak is expected in the ¹⁹F NMR spectrum around -63 ppm (relative to CFCl₃) for the -CF₃ group.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Predicted Fragment |
| 304 | [M]⁺ |
| 259 | [M - OEt]⁺ |
| 231 | [M - COOEt]⁺ |
| 159 | [M - CH(COOEt)₂]⁺ |
| 145 | [C₇H₄F₃]⁺ (trifluoromethylphenyl) |
Experimental Workflow and Logic
The synthesis and characterization process follows a logical workflow designed for efficiency and accuracy.
Caption: Workflow from synthesis to final characterization.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound and a predictive framework for its characterization. The malonic ester synthesis route is robust and scalable, making it suitable for laboratory and potential pilot-plant scale production. The provided physicochemical and predicted spectroscopic data will aid researchers in the identification and quality control of this important synthetic intermediate. It is recommended that the predicted characterization data be confirmed by experimental analysis upon synthesis.
References
Spectroscopic Analysis of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate (CAS No. 1997-28-0). Due to the limited availability of experimental spectra in public domains, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, derived from the analysis of its chemical structure and comparison with analogous compounds. This guide also includes detailed, generalized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a fluorinated organic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents. The presence of the trifluoromethyl group can significantly influence the physicochemical and biological properties of a molecule, such as metabolic stability and binding affinity. Accurate characterization of this compound is crucial, and spectroscopic techniques are the primary methods for its structural elucidation and purity assessment. This guide presents the predicted spectroscopic data to aid in the identification and characterization of this compound in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles and spectral data of structurally related compounds.
Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH (malonate) | ~ 4.8 - 5.0 | s | - |
| CH₂ (ethyl) | ~ 4.2 - 4.4 | q | ~ 7.1 |
| Aromatic-H | ~ 7.4 - 7.7 | m | - |
| CH₃ (ethyl) | ~ 1.2 - 1.4 | t | ~ 7.1 |
Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~ 167 - 169 |
| Aromatic C-CF₃ | ~ 131 (q, J ≈ 32 Hz) |
| Aromatic C-H | ~ 124 - 132 |
| Aromatic C (quaternary) | ~ 135 - 137 |
| CF₃ | ~ 123 (q, J ≈ 272 Hz) |
| O-CH₂ (ethyl) | ~ 62 - 63 |
| CH (malonate) | ~ 55 - 57 |
| CH₃ (ethyl) | ~ 13 - 15 |
Predicted FT-IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O stretch (ester) | 1730 - 1750 |
| C-O stretch (ester) | 1150 - 1300 |
| C-F stretch (trifluoromethyl) | 1100 - 1350 (strong, multiple bands) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| Aromatic C=C stretch | 1450 - 1600 |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity |
| 304 | [M]⁺ (Molecular Ion) |
| 259 | [M - OEt]⁺ |
| 231 | [M - COOEt]⁺ |
| 185 | [M - 2xCOOEt + H]⁺ |
| 145 | [C₆H₄CF₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spinner and place it in the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a sharp and symmetrical lock signal.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
Data Acquisition (¹H NMR):
-
Set appropriate spectral parameters (e.g., spectral width, acquisition time, relaxation delay).
-
Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Use a standard proton-decoupled pulse sequence.
-
Set a wider spectral width (e.g., 0-220 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid/Thin Film):
-
Place a small drop of the liquid sample onto one face of a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin, uniform film of the liquid between the plates.
-
-
Instrument Setup:
-
Ensure the sample compartment is clean and dry.
-
Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place the prepared salt plates in the sample holder within the spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will perform a Fourier transform on the interferogram to generate the infrared spectrum.
-
Identify and label the significant absorption bands.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Filter the solution if any particulate matter is present.
-
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at a lower temperature (e.g., 50 °C), hold for a few minutes, and then ramp to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
-
Use an appropriate GC column (e.g., a nonpolar or medium-polarity column).
-
Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 40-400) in Electron Ionization (EI) mode.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Identify the peak corresponding to the target compound in the TIC.
-
Analyze the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for this compound, which is essential for its unambiguous identification and characterization. The detailed experimental protocols offer a practical starting point for researchers to acquire high-quality spectra. The logical workflow diagram further clarifies the process of structural elucidation using modern spectroscopic techniques. It is important to reiterate that the presented data are predicted and should be confirmed with experimental data once it becomes available.
Chemical and physical properties of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate is a fluorinated organic compound belonging to the family of diethyl malonates. The presence of a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and drug discovery.[1] The malonate ester moiety serves as a versatile synthetic handle for the introduction of this substituted phenyl group into more complex molecular architectures.[2][3] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside a discussion of its potential applications and synthetic strategies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers and databases, specific experimental values for properties such as melting point and solubility are not widely reported in the public domain.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 1997-28-0 | N/A |
| Molecular Formula | C₁₄H₁₅F₃O₄ | N/A |
| Molecular Weight | 304.26 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Synonyms | Diethyl 3-trifluoromethylphenyl malonate, 2-(3-Trifluoromethylphenyl)-malonic acid diethyl ester | N/A |
Table 2: Physical Properties
| Property | Value | Notes |
| Appearance | Not available | Likely a colorless to light yellow liquid or low-melting solid at room temperature. |
| Melting Point | Not available | Data not found in published literature. |
| Boiling Point | 145-150 °C at 10 Torr | Predicted value. |
| Density | 1.236 ± 0.06 g/cm³ | Predicted value. |
| Solubility | Not available | Expected to be soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane. Sparingly soluble in water.[4] |
| pKa | 11.02 ± 0.59 | Predicted value. |
Spectroscopic Data
Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Features:
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the trifluoromethyl-substituted phenyl ring.
-
Methine Proton: A singlet or triplet for the proton on the central carbon of the malonate moiety (CH), likely in the region of δ 3.5-4.5 ppm.
-
Ethyl Protons: A quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃) of the two ethyl ester groups, typically around δ 4.2 ppm and δ 1.2 ppm, respectively.
Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Features:
-
Carbonyl Carbons: Resonances for the two ester carbonyl carbons in the range of δ 165-175 ppm.
-
Aromatic Carbons: Several signals in the aromatic region (δ 120-140 ppm), including a quartet for the carbon bearing the CF₃ group due to C-F coupling.
-
Trifluoromethyl Carbon: A quartet for the CF₃ carbon, with a characteristic large one-bond C-F coupling constant.
-
Methine Carbon: A signal for the central CH carbon of the malonate.
-
Ethyl Carbons: Signals for the methylene (-OCH₂) and methyl (-CH₃) carbons of the ethyl groups.
Expected Mass Spectrometry (MS) Data:
-
Molecular Ion (M⁺): An ion corresponding to the molecular weight of the compound (m/z = 304.26).
-
Fragmentation Pattern: Characteristic fragmentation would involve the loss of ethoxy groups (-OEt), ethyl groups (-CH₂CH₃), and potentially the entire ester functional groups.
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of diethyl arylmalonates. The most common approach is the arylation of diethyl malonate.
A hypothetical workflow for a palladium-catalyzed cross-coupling reaction, a common method for such syntheses, is depicted below.
Caption: Hypothetical workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
Materials:
-
Diethyl malonate
-
3-Bromobenzotrifluoride
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
Di-tert-butyl(neopentyl)phosphine (DTBNpP) or a similar phosphine ligand
-
Anhydrous toluene
-
Standard work-up reagents (e.g., saturated aqueous ammonium chloride, diethyl ether, brine, anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, ligand, and base.
-
Add anhydrous toluene, followed by diethyl malonate and 3-bromobenzotrifluoride.
-
Heat the reaction mixture with stirring (e.g., to 70-100 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Perform an aqueous work-up by extracting the mixture with an organic solvent such as diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Remove the solvent from the purified fractions to yield the final product.
Reactivity and Stability
Detailed experimental studies on the reactivity and stability of this compound are not available. However, based on the chemistry of related compounds, the following can be inferred:
-
Reactivity: The active methylene proton is acidic and can be removed by a base to form a carbanion. This nucleophilic center can participate in various C-C bond-forming reactions, such as alkylation and acylation. The ester groups can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which may be prone to decarboxylation upon heating.[5]
-
Stability: Compounds containing trifluoromethylphenyl groups can be sensitive to high temperatures, strong light, and both acidic and basic conditions. The presence of the electron-withdrawing trifluoromethyl group can affect the stability of the molecule. It is advisable to store the compound in a cool, dark place under an inert atmosphere.
Applications in Drug Development
Diethyl malonate and its derivatives are important building blocks in the synthesis of a wide range of pharmaceuticals, including barbiturates, anti-inflammatory agents, and vitamins.[2][6] The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a drug's metabolic stability, lipophilicity, and binding affinity to its biological target.[7]
While there is no specific information available regarding the biological activity or direct application of this compound in drug development, its structure suggests its potential as an intermediate for the synthesis of novel therapeutic agents. The trifluoromethylphenyl moiety is present in a number of approved drugs.
Given the lack of specific biological data, no signaling pathway or logical relationship diagram can be constructed for this compound at this time.
Safety Information
Table 3: Hazard and Precautionary Statements
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation. | P271: Use only outdoors or in a well-ventilated area. |
| H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a fluorinated malonic ester with potential applications in organic synthesis and drug discovery. While detailed experimental data on many of its physical and chemical properties are currently lacking in the public domain, this guide provides a summary of the available information and outlines a plausible synthetic approach. Further research is needed to fully characterize this compound and explore its potential biological activities.
References
- 1. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 6. Page loading... [guidechem.com]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide: Diethyl 2-(3-(trifluoromethyl)phenyl)malonate (CAS 1997-28-0)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Diethyl 2-(3-(trifluoromethyl)phenyl)malonate, a versatile intermediate with significant applications in the synthesis of agrochemicals and potential as a scaffold in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines analytical methodologies, and discusses its known and potential biological activities.
Chemical and Physical Properties
Diethyl 2-(3-(trifluoromethyl)phenyl)malonate is a colorless to pale yellow liquid. The presence of the trifluoromethyl group significantly influences its electronic properties and reactivity.
| Property | Value | Reference |
| CAS Number | 1997-28-0 | |
| Molecular Formula | C₁₄H₁₅F₃O₄ | |
| Molecular Weight | 304.26 g/mol | |
| Boiling Point | 145-150 °C at 10 Torr | |
| Density (Predicted) | 1.236 ± 0.06 g/cm³ | |
| pKa (Predicted) | 11.02 ± 0.59 | |
| Physical State | Liquid | |
| Solubility | Soluble in common organic solvents. |
Synthesis
The synthesis of Diethyl 2-(3-(trifluoromethyl)phenyl)malonate can be achieved through a nucleophilic aromatic substitution reaction. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of Diethyl 2-(3-(trifluoromethyl)phenyl)malonate
Materials:
-
Diethyl malonate
-
3-Bromobenzotrifluoride
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
To the toluene, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Slowly add diethyl malonate (1.0 equivalent) dropwise to the suspension of sodium hydride in toluene.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This forms the sodium salt of diethyl malonate.
-
Palladium-Catalyzed Cross-Coupling: To the freshly prepared diethyl malonate sodium salt, add 3-bromobenzotrifluoride (1.2 equivalents).
-
Add Palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Diethyl 2-(3-(trifluoromethyl)phenyl)malonate.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ (ppm): ~1.25 (t, 6H, 2 x -OCH₂CH₃), ~4.20 (q, 4H, 2 x -OCH₂CH₃), ~4.80 (s, 1H, -CH(COOEt)₂), 7.40-7.60 (m, 4H, Ar-H).
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ (ppm): ~14.0 (2 x -OCH₂CH₃), ~58.0 (-CH(COOEt)₂), ~62.0 (2 x -OCH₂CH₃), ~124.0 (q, J = 272 Hz, -CF₃), ~125.0-135.0 (Ar-C), ~168.0 (2 x C=O).
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ (ppm): ~ -62.5 (s, -CF₃).
-
Biological Activity and Uses
Agrochemicals
Diethyl 2-(3-(trifluoromethyl)phenyl)malonate is a key intermediate in the synthesis of certain mesoionic pesticides. Its trifluoromethylphenyl moiety is a common feature in modern agrochemicals, contributing to their potency and metabolic stability.
Medicinal Chemistry and Drug Development
While direct biological activity data for Diethyl 2-(3-(trifluoromethyl)phenyl)malonate is limited, its structural motifs are of interest in drug discovery. Malonate esters are versatile precursors for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications.
A structurally related compound, JTT-130, which incorporates a substituted phenylmalonate core, has been identified as an intestine-specific inhibitor of the microsomal triglyceride transfer protein (MTP). Inhibition of MTP is a therapeutic strategy for dyslipidemia. This suggests that derivatives of Diethyl 2-(3-(trifluoromethyl)phenyl)malonate could be explored for similar activities.
Safety and Handling
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
Diethyl 2-(3-(trifluoromethyl)phenyl)malonate is a valuable synthetic intermediate with established use in the agrochemical industry and potential for application in medicinal chemistry. This guide provides essential technical information to support its use in research and development. Further investigation into its biological activities could unveil new therapeutic opportunities.
An In-depth Technical Guide to the Reactivity and Stability of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its expected behavior based on the well-established chemistry of related malonic esters, particularly those bearing electron-withdrawing groups on the phenyl ring. This guide covers key aspects of its chemical properties, stability under various conditions, and principal reaction pathways, namely hydrolysis and decarboxylation. Detailed experimental protocols for evaluating these characteristics are proposed, and data is presented in a structured format to aid researchers. Visual diagrams of reaction mechanisms and experimental workflows are included to provide a clear understanding of the compound's behavior.
Introduction
This compound is a substituted diethyl malonate with potential applications in organic synthesis, particularly as a precursor for more complex molecules in the development of pharmaceuticals and other specialty chemicals. The presence of the trifluoromethyl group, a strong electron-withdrawing substituent, on the phenyl ring is expected to significantly influence the reactivity of the ester moieties and the overall stability of the molecule. Understanding these characteristics is crucial for its effective handling, storage, and utilization in synthetic routes. This guide aims to provide a detailed technical resource for professionals working with this and structurally similar compounds.
Chemical and Physical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling and for designing experimental conditions.
| Property | Value |
| Molecular Formula | C₁₄H₁₅F₃O₄ |
| Molecular Weight | 304.26 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. |
| Boiling Point | 145-150 °C at 10 Torr |
| Density | Predicted: 1.236 g/cm³ |
| pKa (of α-proton) | Predicted: ~11.02 |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, THF) and sparingly soluble in water.[1] |
| CAS Number | 1997-28-0 |
Table 1: Physical and Chemical Properties of this compound
Stability and Storage
Based on safety data for structurally related compounds, this compound is expected to be stable under standard laboratory conditions.[2] To ensure its integrity over time, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place.
-
Light: Protect from light.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or hydrolysis from atmospheric moisture.
-
Incompatibilities: Avoid strong acids, strong bases, and oxidizing agents.
Reactivity Profile
The reactivity of this compound is dominated by the chemistry of the malonic ester functional group. The primary reaction pathways are hydrolysis of the ester groups and subsequent decarboxylation of the resulting malonic acid. The electron-withdrawing nature of the 3-(trifluoromethyl)phenyl group is anticipated to enhance the acidity of the α-proton and potentially influence the rates of hydrolysis and decarboxylation compared to unsubstituted diethyl phenylmalonate.
Hydrolysis
The ester groups of this compound can be hydrolyzed under both acidic and basic conditions to yield the corresponding dicarboxylic acid, 2-[3-(trifluoromethyl)phenyl]malonic acid. Studies on analogous compounds, such as diethyl 2-(perfluorophenyl)malonate, indicate that these esters can be relatively stable to hydrolysis under mild conditions but will undergo reaction under more forcing conditions.[3][4]
-
Acid-Catalyzed Hydrolysis: This typically involves heating the ester in the presence of a strong acid (e.g., HCl, H₂SO₄) in an aqueous or mixed aqueous-organic solvent system.
-
Base-Mediated Saponification: This is achieved by treating the ester with a strong base (e.g., NaOH, KOH) in an aqueous or alcoholic solvent, usually with heating. This is followed by an acidic workup to protonate the resulting carboxylate salt.
The hydrolysis process is sequential, with the formation of the monoester as an intermediate.
Decarboxylation
The product of hydrolysis, 2-[3-(trifluoromethyl)phenyl]malonic acid, is a substituted malonic acid and is expected to be thermally unstable. Upon heating, it will readily undergo decarboxylation (loss of CO₂) to form 2-[3-(trifluoromethyl)phenyl]acetic acid.[5][6][7] This decarboxylation can often occur in situ following hydrolysis, especially under acidic conditions with elevated temperatures.[3] The reaction proceeds through a cyclic transition state.
Experimental Protocols
The following are detailed, proposed experimental protocols for investigating the stability and reactivity of this compound.
Protocol for Stability Assessment under Various pH Conditions
Objective: To determine the stability of this compound at different pH values over time.
Materials:
-
This compound
-
Phosphate buffer solutions (pH 5.0, 7.4)
-
Acetate buffer solution (pH 4.0)
-
Borate buffer solution (pH 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare stock solutions of the test compound in acetonitrile.
-
In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the vials at a controlled temperature (e.g., 25 °C and 40 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Quench any reaction by diluting the aliquot with the mobile phase.
-
Analyze the samples by HPLC to quantify the remaining parent compound and detect the formation of any degradation products.
-
Plot the concentration of the parent compound versus time for each condition to determine the degradation kinetics.
Protocol for Acid-Catalyzed Hydrolysis and Decarboxylation
Objective: To perform and monitor the acid-catalyzed hydrolysis and subsequent decarboxylation of this compound.
Materials:
-
This compound
-
6 M Hydrochloric acid
-
Dioxane or Tetrahydrofuran (THF)
-
Sodium bicarbonate (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
TLC plates (silica gel)
-
NMR spectrometer, IR spectrometer, and Mass spectrometer
Procedure:
-
Dissolve this compound (1.0 g) in dioxane (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add 6 M HCl (10 mL) to the flask.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution to remove any remaining acid and to extract the carboxylic acid product.
-
Acidify the aqueous bicarbonate layer with concentrated HCl and extract with diethyl ether (3 x 20 mL).
-
Dry the final organic extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-[3-(trifluoromethyl)phenyl]acetic acid.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the product using NMR, IR, and MS to confirm its identity.
Data Presentation
The following tables provide a structured format for presenting experimental data on the stability and reactivity of this compound.
| pH | Temperature (°C) | Half-life (t₁/₂) (hours) | Major Degradation Product(s) |
| 4.0 | 25 | Monoester, 2-[3-(trifluoromethyl)phenyl]malonic acid | |
| 4.0 | 40 | Monoester, 2-[3-(trifluoromethyl)phenyl]malonic acid | |
| 7.4 | 25 | Monoester | |
| 7.4 | 40 | Monoester | |
| 9.0 | 25 | Monoester, 2-[3-(trifluoromethyl)phenyl]malonic acid | |
| 9.0 | 40 | Monoester, 2-[3-(trifluoromethyl)phenyl]malonic acid |
Table 2: Hypothetical Stability Data of this compound under Various Conditions
| Reaction Condition | Reactant Conversion (%) | Product(s) | Product Yield (%) |
| 6 M HCl, reflux, 4h | 2-[3-(trifluoromethyl)phenyl]acetic acid | ||
| 2 M NaOH, 80°C, 2h | 2-[3-(trifluoromethyl)phenyl]malonic acid (after acidic workup) | ||
| Heat (150°C), 1h | Starting material recovered (if no hydrolysis), or decarboxylation of diacid |
Table 3: Reactivity Profile of this compound under Different Conditions
Visualizations
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow.
Caption: Reaction pathway of this compound.
Caption: Experimental workflow for stability assessment.
Conclusion
This compound is a versatile synthetic intermediate whose reactivity is governed by the malonic ester functionality. It is expected to be reasonably stable under standard storage conditions but will undergo hydrolysis and decarboxylation under acidic or basic conditions, particularly with heating. The electron-withdrawing trifluoromethyl group likely influences the rates of these transformations. The provided experimental protocols and data tables offer a framework for the systematic evaluation of its stability and reactivity, which is essential for its successful application in research and development. Further experimental studies are warranted to quantify the stability and reactivity of this specific compound.
References
An In-depth Technical Guide to the Synthesis of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate and its analogs. It includes detailed experimental protocols for key synthetic methodologies, a comparative analysis of quantitative data, and a discussion of the relevant biological context, particularly focusing on the modulation of GABAergic and glutamatergic pathways, which are critical in the development of novel therapeutics for neurological disorders.
Core Synthesis and Data Presentation
The synthesis of this compound, a key intermediate in the development of various biologically active compounds, can be achieved through several modern catalytic cross-coupling methods. The primary approaches involve the α-arylation of diethyl malonate with a suitable 3-(trifluoromethyl)phenyl electrophile. Below is a summary of representative synthetic strategies and associated quantitative data for related analogs.
Table 1: Synthesis of Diethyl 2-Arylmalonate Derivatives via Palladium-Catalyzed α-Arylation
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromobenzotrifluoride | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaH | Toluene | 80 | 12 | ~75-85 (estimated) |
| 2 | 3-Iodobenzotrifluoride | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 18 | ~80-90 (estimated) |
| 3 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | LiHMDS | THF | RT | 24 | 92 |
| 4 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | LiHMDS | THF | RT | 24 | 95 |
| 5 | 2-Bromonaphthalene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 18 | 88 |
Table 2: Synthesis of Diethyl 2-Arylmalonate Derivatives via Copper-Catalyzed α-Arylation
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodobenzotrifluoride | CuI (10) | 2-Phenylphenol (20) | Cs₂CO₃ | Dioxane | 110 | 24 | ~70-80 (estimated) |
| 2 | 4-Iodotoluene | CuI (10) | 2-Phenylphenol (20) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| 3 | 4-Iodoanisole | CuI (10) | 2-Phenylphenol (20) | Cs₂CO₃ | Dioxane | 110 | 24 | 89 |
| 4 | 1-Iodonaphthalene | CuI (10) | 2-Phenylphenol (20) | Cs₂CO₃ | Dioxane | 110 | 24 | 91 |
Yields for the 3-(trifluoromethyl)phenyl derivatives are estimated based on typical yields for similar substrates in the cited literature, as specific experimental data for this exact compound was not available in a detailed format.
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound based on established catalytic α-arylation procedures.
Palladium-Catalyzed Synthesis
This protocol is adapted from general procedures for the palladium-catalyzed α-arylation of esters.
Reaction Scheme:
Materials:
-
3-Bromobenzotrifluoride
-
Diethyl malonate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add sodium hydride (1.2 equivalents).
-
Add anhydrous toluene to the flask, followed by the slow, dropwise addition of diethyl malonate (1.5 equivalents) at room temperature. Stir the resulting suspension for 30 minutes.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and P(t-Bu)₃ (4 mol%) in anhydrous toluene.
-
Add the catalyst solution to the suspension of the diethyl malonate anion.
-
Add 3-bromobenzotrifluoride (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Copper-Catalyzed Synthesis
This protocol is based on a general and mild copper-catalyzed method for the arylation of diethyl malonate.[1][2]
Reaction Scheme:
Materials:
-
3-Iodobenzotrifluoride
-
Diethyl malonate
-
Copper(I) iodide (CuI)
-
2-Phenylphenol
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add CuI (10 mol%), 2-phenylphenol (20 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Add anhydrous dioxane, followed by 3-iodobenzotrifluoride (1.0 equivalent) and diethyl malonate (1.5 equivalents).
-
Heat the reaction mixture to 110°C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the target compound.
Biological Context and Signaling Pathways
Derivatives of diethyl 2-phenylpropanedioate are precursors to important anticonvulsant drugs, such as Felbamate (2-phenyl-1,3-propanediol dicarbamate).[3] The mechanism of action of these compounds is often multifaceted, involving the modulation of both inhibitory and excitatory neurotransmission.
GABAergic Pathway Modulation
Many anticonvulsants derived from malonates act as positive allosteric modulators of GABA-A receptors.[4] This enhances the inhibitory effects of the neurotransmitter GABA, leading to a decrease in neuronal excitability.
Caption: Positive allosteric modulation of the GABAA receptor.
Glutamatergic Pathway Modulation
In addition to enhancing GABAergic inhibition, compounds like Felbamate also antagonize the N-methyl-D-aspartate (NMDA) receptor, a key component of the excitatory glutamate system. By blocking the NMDA receptor, these drugs reduce excessive excitatory signaling that can lead to seizures.
Caption: Antagonism of the NMDA receptor by a derivative.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound derivatives is outlined below.
Caption: General workflow for synthesis and characterization.
References
- 1. A general and mild copper-catalyzed arylation of diethyl malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A general and mild copper-catalyzed arylation of diethyl malonate. | Sigma-Aldrich [sigmaaldrich.com]
- 3. US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 4. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group's Profound Electronic Influence on Malonic Esters: A Technical Deep Dive
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic effects of substituents is paramount for molecular design and synthesis. This in-depth technical guide explores the significant impact of the trifluoromethyl (CF₃) group on the chemical and physical properties of malonic esters. The potent electron-withdrawing nature of the CF₃ group dramatically alters the acidity, reactivity, and spectroscopic characteristics of these versatile synthetic intermediates.
Executive Summary
The introduction of a trifluoromethyl group at the α-position of a malonic ester induces a substantial increase in the acidity of the α-proton, facilitates unique reaction pathways, and leaves a distinct fingerprint on its spectroscopic signatures. This guide provides a comprehensive overview of these electronic effects, supported by quantitative data, detailed experimental protocols for the synthesis of a key trifluoromethylated malonic ester, and visual diagrams of relevant reaction mechanisms. This information is critical for leveraging the unique properties of trifluoromethylated malonic esters in the design of novel pharmaceuticals and other advanced materials.
Enhanced Acidity: A Quantitative Perspective
The most striking electronic effect of the trifluoromethyl group is the remarkable increase in the acidity of the α-proton. This is a direct consequence of the powerful inductive electron-withdrawing effect (-I) of the three fluorine atoms, which stabilizes the resulting carbanion (enolate).
Table 1: Comparison of Acidity for Diethyl Malonate and its Derivatives
| Compound | α-Substituent | pKa (in DMSO, unless otherwise noted) |
| Diethyl malonate | -H | ~13 |
| Diethyl 2-methylmalonate | -CH₃ | ~13.13 (Predicted) |
| Diethyl 2-(trifluoromethyl)malonate | -CF₃ | Not Experimentally Determined (Expected to be significantly < 13) |
The increased acidity of the α-proton in trifluoromethylated malonic esters has profound implications for their use in synthesis, allowing for deprotonation under milder basic conditions compared to their non-fluorinated counterparts.
Spectroscopic Signatures of Electron Withdrawal
The electronic influence of the trifluoromethyl group is clearly observable in the NMR spectra of trifluoromethylated malonic esters. The electron-withdrawing nature of the CF₃ group deshields the neighboring nuclei, leading to downfield shifts in their respective NMR spectra.
Table 2: Comparative NMR Spectroscopic Data (¹H and ¹³C) for Diethyl Malonate and its Derivatives in CDCl₃
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| Diethyl malonate | ||
| α-CH₂ | 3.39 | |
| -OCH₂CH₃ | 4.20 | |
| -OCH₂CH₃ | 1.28 | |
| C=O | 166.9 | |
| α-CH₂ | 41.3 | |
| -OCH₂CH₃ | 61.4 | |
| -OCH₂CH₃ | 14.1 | |
| Diethyl 2-methylmalonate | ||
| α-CH | 3.47 | |
| -OCH₂CH₃ | 4.18 | |
| -OCH₂CH₃ | 1.27 | |
| α-CH₃ | 1.43 | |
| C=O | 170.1 | |
| α-CH | 46.9 | |
| -OCH₂CH₃ | 61.3 | |
| -OCH₂CH₃ | 14.0 | |
| α-CH₃ | 15.2 | |
| Diethyl 2-(trifluoromethyl)malonate (Predicted) | ||
| α-CH | Expected > 3.5 ppm | |
| C=O | Expected > 167 ppm | |
| α-CH | Expected > 42 ppm |
Furthermore, the ¹⁹F NMR spectrum provides a direct probe of the electronic environment of the trifluoromethyl group. For α-trifluoromethyl esters, the ¹⁹F NMR signal typically appears as a singlet in a characteristic region of the spectrum. The precise chemical shift is sensitive to the overall electronic structure of the molecule.
Experimental Protocols
Synthesis of Diethyl 2-(Trifluoromethyl)malonate
The synthesis of α-trifluoromethyl esters from malonic esters is a two-step process that involves the introduction of a bromodifluoromethyl group, followed by a dealkoxycarbonylation and halogen exchange to form the trifluoromethyl group.
Experimental Workflow for the Synthesis of α-Trifluoromethyl Esters from Malonic Esters
Caption: A two-step synthetic route to α-trifluoromethyl esters.
Detailed Protocol:
Step 1: Synthesis of Diethyl 2-bromo-2-(bromodifluoromethyl)malonate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (60% dispersion in mineral oil) is suspended in anhydrous tetrahydrofuran (THF).
-
Diethyl malonate is added dropwise to the suspension at 0 °C. The mixture is stirred at this temperature for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the enolate.
-
The reaction mixture is cooled to -78 °C, and dibromodifluoromethane is added slowly via a syringe.
-
The reaction is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield diethyl 2-bromo-2-(bromodifluoromethyl)malonate.
Step 2: Synthesis of Diethyl 2-(Trifluoromethyl)malonate
-
To a solution of diethyl 2-bromo-2-(bromodifluoromethyl)malonate in anhydrous dimethyl sulfoxide (DMSO) is added spray-dried potassium fluoride.
-
The mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and water.
-
The aqueous mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford diethyl 2-(trifluoromethyl)malonate.
Reaction Mechanisms and Reactivity
The strong electron-withdrawing effect of the trifluoromethyl group not only enhances the acidity of the α-proton but also influences the reactivity of the malonic ester in various transformations. One such reaction is the hydrolysis of the ester groups.
Proposed Mechanism for the Base-Mediated Hydrolysis of Diethyl 2-(Trifluoromethyl)malonate
The hydrolysis of a malonic ester typically proceeds via a nucleophilic acyl substitution mechanism. In the case of diethyl 2-(trifluoromethyl)malonate, the electron-withdrawing CF₃ group can influence the stability of the tetrahedral intermediate.
Caption: Base-mediated hydrolysis of a malonic ester.
This initial hydrolysis can be followed by a second hydrolysis of the remaining ester group and subsequent decarboxylation, a common reaction for malonic acids, especially when heated. The trifluoromethyl group, due to its steric bulk and electronic effects, can influence the rate of these subsequent steps.
Applications in Drug Development
The unique properties imparted by the trifluoromethyl group make trifluoromethylated malonic esters valuable building blocks in medicinal chemistry and drug development. The incorporation of a CF₃ group can significantly enhance a drug candidate's:
-
Lipophilicity: The CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes such as cytochrome P450s. This can increase the drug's half-life and bioavailability.
-
Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic distribution within a molecule, leading to stronger and more specific interactions with biological targets like enzymes and receptors.
Conclusion
The trifluoromethyl group exerts a powerful and multifaceted electronic influence on malonic esters. Its strong inductive effect dramatically increases the acidity of the α-proton, a property that can be harnessed for efficient carbon-carbon bond formation. This electronic perturbation is also clearly reflected in the NMR spectra of these compounds. The synthesis of trifluoromethylated malonic esters, while requiring specific methodologies, provides access to versatile building blocks with significant potential in drug discovery and materials science. A thorough understanding of the electronic effects detailed in this guide is essential for any researcher aiming to exploit the unique and advantageous properties of this important class of fluorinated molecules.
An In-depth Technical Guide on the Solubility of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a predicted solubility profile based on the compound's structure and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility in common organic solvents is provided to enable researchers to generate precise data for their specific applications.
Predicted Solubility Profile
This compound is a diester of malonic acid containing a trifluoromethylphenyl substituent. The solubility of this compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.
The molecule possesses both polar and non-polar characteristics. The two ester functional groups introduce polarity, while the phenyl ring and the diethyl ester alkyl chains contribute to its non-polar, lipophilic nature. The presence of the highly electronegative trifluoromethyl group can further influence the molecule's polarity and its interactions with solvent molecules.
Based on the solubility of structurally similar compounds, such as diethyl malonate and other substituted diethyl phenylmalonates, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents.[1] These include:
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Polar Protic Solvents: Ethanol, Methanol.
-
Non-Polar/Weakly Polar Solvents: Dichloromethane, Chloroform, Toluene.
Conversely, its solubility in highly non-polar solvents like hexanes or heptane is expected to be lower, and it is predicted to be poorly soluble in water due to the dominance of its lipophilic character.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents is not available in peer-reviewed literature or chemical databases. To address this, the following section provides a detailed experimental protocol for determining these values.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility |
| Polar Aprotic | Acetone, Ethyl Acetate, THF, DMF, DMSO | High |
| Polar Protic | Ethanol, Methanol | High |
| Halogenated | Dichloromethane, Chloroform | High |
| Aromatic | Toluene | Moderate to High |
| Non-polar | Hexane, Heptane | Low |
| Aqueous | Water | Very Low |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following protocol describes the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound in a given solvent.[2][3][4] This method involves creating a saturated solution of the compound and then quantifying the concentration of the dissolved solute.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and solvent-resistant septa (e.g., 4 mL glass vials)
-
Thermostatic shaker or orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes for dilutions
-
A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography (GC), or UV-Vis Spectroscopy).
3.2. Experimental Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24 to 48 hours). A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time for the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particulates.
-
-
Quantification:
-
Accurately weigh the filtered supernatant to determine its mass. Alternatively, if the initial solvent volume was precise, a known volume of the supernatant can be taken.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a validated analytical method to generate a calibration curve.
-
Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
Determine the concentration of the solute in the saturated solution by comparing its analytical response to the calibration curve, taking into account the dilution factor.
-
-
Data Reporting:
-
The solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
The temperature at which the solubility was determined must be specified.
-
The experiment should be performed in triplicate for each solvent to ensure the reliability and reproducibility of the results, with the final data presented as the mean ± standard deviation.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of a Diethyl Propanedioate Derivative
Please Note: As of this writing, a comprehensive crystal structure analysis for Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate is not publicly available in crystallographic databases. This guide will therefore provide a detailed technical analysis of a closely related compound, Diethyl 2-{[2-(trifluoromethyl)anilino]methylidene}propanedioate , for which complete crystallographic data has been published. This analysis serves as a representative example of the experimental protocols and data presentation expected for the crystal structure determination of substituted diethyl propanedioate compounds.
This technical whitepaper is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the synthesis, X-ray diffraction analysis, and resulting structural characteristics of Diethyl 2-{[2-(trifluoromethyl)anilino]methylidene}propanedioate.
Crystallographic Data Summary
The crystal structure of Diethyl 2-{[2-(trifluoromethyl)anilino]methylidene}propanedioate was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for clarity and comparative purposes.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Chemical Formula | C₁₅H₁₆F₃NO₄ |
| Formula Weight | 331.29 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.8080 (2) |
| b (Å) | 10.1485 (3) |
| c (Å) | 10.5265 (3) |
| α (°) | 95.193 (1) |
| β (°) | 109.183 (1) |
| γ (°) | 99.405 (1) |
| Volume (ų) | 767.84 (4) |
| Z | 2 |
| Temperature (K) | 200 |
| Radiation (λ) | Mo Kα (0.71073 Å) |
| Absorption Coeff. (μ) | 0.13 mm⁻¹ |
| Crystal Size (mm³) | 0.55 × 0.39 × 0.09 |
| Reflections Collected | 13616 |
| Independent Reflections | 3825 |
| R_int | 0.014 |
| Final R indices [I > 2σ(I)] | R₁ = 0.044, wR₂ = 0.128 |
| Goodness-of-fit (S) | 1.05 |
| Δρ_max, Δρ_min (e Å⁻³) | 0.39, -0.34 |
Experimental Protocols
Synthesis and Crystallization
The synthesis of Diethyl 2-{[2-(trifluoromethyl)anilino]methylidene}propanedioate was achieved through the reaction of 2-(trifluoromethyl)aniline with diethyl(ethoxymethylene)malonate.[1]
A suspension of 2-(trifluoromethyl)aniline (1.0 g, 0.0062 mol) and diethyl(ethoxymethylene)malonate (4.02 g, 0.0186 mol) was heated to 110 °C for 4 hours.[1] Upon cooling the reaction mixture, a solid product was obtained. This solid was filtered, washed with petroleum ether, and subsequently recrystallized from ethanol to yield single crystals suitable for X-ray diffraction analysis.[1]
X-ray Data Collection and Structure Determination
A suitable single crystal of the title compound was mounted on a Bruker APEXII CCD diffractometer. Data collection was performed at 200 K using Mo Kα radiation. A multi-scan absorption correction was applied to the collected data using SADABS.[1]
The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Molecular and Crystal Structure Insights
The molecular structure of Diethyl 2-{[2-(trifluoromethyl)anilino]methylidene}propanedioate reveals notable intramolecular interactions. The planes defined by the phenyl ring and the Michael system are at an angle of 15.52 (5)°.[1] The crystal packing is characterized by intermolecular C—H···O hydrogen bonds, which link the molecules into chains along the direction.[1] The shortest distance between the centroids of two aromatic systems is 3.6875 (9) Å.[1]
Visualized Experimental Workflow
The following diagram illustrates the key stages in the synthesis and crystal structure analysis of Diethyl 2-{[2-(trifluoromethyl)anilino]methylidene}propanedioate.
Caption: Experimental workflow for the synthesis and crystal structure analysis.
References
An In-depth Technical Guide to the Thermogravimetric Analysis of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis
Thermogravimetric analysis (TGA) is a technique in which the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere.[1] TGA is a critical tool for determining the thermal stability, decomposition profile, and composition of materials.[2]
For Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate, TGA can elucidate:
-
The onset temperature of decomposition, indicating its thermal stability.
-
The discrete steps of mass loss, corresponding to the cleavage of specific functional groups.
-
The final residual mass at the end of the analysis.
Hypothetical Thermogravimetric Data
The following table summarizes the anticipated quantitative data from the TGA of this compound under an inert nitrogen atmosphere. These values are projected based on the known thermal behavior of aromatic esters and compounds containing trifluoromethyl groups, which are noted for their thermal stability.
| Parameter | Hypothetical Value | Interpretation |
| Onset Decomposition Temperature (T_onset) | ~ 250 - 270 °C | The temperature at which significant thermal decomposition begins. The presence of the aromatic ring and the stable trifluoromethyl group likely contributes to a relatively high onset temperature. |
| Decomposition Step 1 | Temperature Range: 270 - 350 °CMass Loss: ~ 45-55% | Corresponds to the initial fragmentation of the molecule, likely involving the loss of the two ethyl groups from the ester functionalities. |
| Decomposition Step 2 | Temperature Range: 350 - 450 °CMass Loss: ~ 25-35% | Subsequent decarboxylation (loss of CO2) from the malonate backbone. |
| Decomposition Step 3 | Temperature Range: > 450 °CMass Loss: ~ 10-20% | Fragmentation of the remaining trifluoromethylphenyl structure, which is expected to be the most thermally stable part of the molecule. |
| Final Residue at 600 °C | < 5% | A low residual mass is expected, indicating near-complete decomposition into volatile products under an inert atmosphere. |
Detailed Experimental Protocol
This section details a standard protocol for conducting the thermogravimetric analysis of this compound.
3.1. Instrumentation
-
A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 600°C.
3.2. Sample Preparation
-
Ensure the sample of this compound is of high purity to avoid interference from impurities.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).
3.3. TGA Parameters
-
Atmosphere: High-purity nitrogen (or another inert gas like argon) at a constant flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. A controlled heating rate is crucial for obtaining reproducible results.[3]
-
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment.
3.4. Post-Analysis
-
Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition and the temperatures of maximum mass loss rates for each decomposition step.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the logical workflow for performing a TGA experiment as described in the protocol.
Caption: General workflow for thermogravimetric analysis.
4.2. Proposed Thermal Decomposition Pathway
This diagram outlines a plausible high-level thermal decomposition pathway for this compound under inert conditions. The process likely initiates with the cleavage of the ester groups, followed by decarboxylation and eventual fragmentation of the aromatic ring.
References
Methodological & Application
Application Notes and Protocols for Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate, also known by its CAS number 1997-28-0, is a fluorinated derivative of diethyl malonate. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring significantly influences the reactivity of the benzylic position and the acidity of the malonate protons, making it a valuable building block in organic synthesis. Its structural features are of particular interest to medicinal chemists and drug development professionals for the introduction of the trifluoromethylphenyl moiety into target molecules, a common strategy to enhance metabolic stability, lipophilicity, and binding affinity.
These application notes provide an overview of the synthetic utility of this compound, supported by detailed experimental protocols for key transformations.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound and related reagents is provided below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 1997-28-0 | C₁₄H₁₅F₃O₄ | 304.26 | Not available | Not available |
| Sodium Ethoxide | 141-52-6 | C₂H₅NaO | 68.05 | Decomposes | 0.868 |
| Ethyl Bromoacetate | 105-36-2 | C₄H₇BrO₂ | 167.00 | 159 | 1.505 |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | 1390 | 2.13 |
| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | -85.05 | 1.18 (37%) |
Safety Precautions:
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium ethoxide is a strong base and is corrosive; handle with care.
-
Ethyl bromoacetate is a lachrymator and should be handled with caution.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of a variety of organic molecules. Its core reactivity mirrors that of diethyl malonate, primarily centered around the acidic methylene proton, allowing for facile derivatization.
Alkylation Reactions
The acidic proton of the malonate moiety can be readily removed by a base to form a stabilized enolate, which can then be alkylated with various electrophiles. This reaction is fundamental to the malonic ester synthesis, enabling the formation of substituted carboxylic acids.
Caption: Workflow for the alkylation of this compound.
Experimental Protocol: Synthesis of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic Acid (Hypothetical Example)
This protocol describes a typical malonic ester synthesis starting from this compound.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Methyl iodide (CH₃I)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Cool the reaction mixture in an ice bath and add methyl iodide (1.2 equivalents) dropwise. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Isolation of Alkylated Ester: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude diethyl 2-methyl-2-[3-(trifluoromethyl)phenyl]propanedioate.
-
Hydrolysis and Decarboxylation: To the crude alkylated ester, add a 6 M aqueous solution of hydrochloric acid. Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by the evolution of CO₂.
-
Final Product Isolation: After cooling to room temperature, extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid. The product can be further purified by recrystallization or column chromatography.
| Step | Reagent | Molar Ratio (to starting malonate) | Typical Conditions | Expected Yield (%) |
| Enolate Formation | Sodium Ethoxide | 1.1 | Anhydrous Ethanol, RT, 30 min | Quantitative |
| Alkylation | Methyl Iodide | 1.2 | Reflux in Ethanol, 2-4 h | 85 - 95 |
| Hydrolysis & Decarboxylation | 6 M Hydrochloric Acid | Excess | Reflux, 12-18 h | 70 - 85 |
Knoevenagel Condensation
The active methylene group of this compound can participate in Knoevenagel condensations with aldehydes and ketones to form substituted alkenes. These products are valuable intermediates for the synthesis of various heterocyclic compounds and other complex molecules.
Caption: General scheme for the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Benzaldehyde (Hypothetical Example)
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
Acetic acid
-
Toluene
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 equivalent), benzaldehyde (1.0 equivalent), a catalytic amount of piperidine (0.1 equivalents), and a catalytic amount of acetic acid in toluene.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature, wash with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diethyl 2-(benzylidene)-2-[3-(trifluoromethyl)phenyl]propanedioate.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| This compound | Benzaldehyde | Piperidine/AcOH | Toluene | Reflux | 80 - 90 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of organic compounds. Its utility in malonic ester synthesis and Knoevenagel condensations, among other transformations, provides access to complex molecules with potential applications in drug discovery and materials science. The protocols provided herein serve as a guide for researchers to explore the synthetic potential of this important fluorinated intermediate. Further exploration of its reactivity is encouraged to uncover novel synthetic methodologies and applications.
Application Notes and Protocols: Diethyl 2-[3-(Trifluoromethyl)phenyl]propanedioate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate is a versatile fluorinated building block with significant potential in medicinal chemistry. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization in the synthesis of potential therapeutic agents, particularly focusing on the development of novel antibacterial compounds.
Introduction
The introduction of fluorine-containing functional groups is a well-established strategy in modern drug design to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. The trifluoromethyl (CF₃) group, in particular, is frequently employed to increase lipophilicity and metabolic stability. This compound serves as a valuable scaffold, incorporating the trifluoromethylphenyl motif into a malonate ester that can be readily modified to generate a diverse range of complex molecules. Its derivatives have shown promise in various therapeutic areas, including as antibacterial agents.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound and related starting materials is presented in Table 1.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199.3 | 105-53-3 |
| 3-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | 186-187 | 454-89-7 |
| This compound | C₁₄H₁₅F₃O₄ | 304.26 | Not available | 1997-28-0 |
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved via a Knoevenagel condensation reaction between 3-(trifluoromethyl)benzaldehyde and diethyl malonate, followed by a reduction of the resulting benzylidene intermediate.
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from established procedures for Knoevenagel condensations.
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
Diethyl malonate
-
Piperidine
-
Acetic acid
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-(trifluoromethyl)benzaldehyde (1 eq.), diethyl malonate (1.2 eq.), and toluene (as solvent).
-
Add a catalytic amount of piperidine (0.1 eq.) and acetic acid (0.1 eq.).
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diethyl 2-[3-(trifluoromethyl)phenyl]methylidenepropanedioate.
-
Purify the crude product by vacuum distillation or column chromatography.
Expected Yield: Based on similar reactions, yields are anticipated to be in the range of 85-95%.
Experimental Protocol: Reduction to this compound
Materials:
-
Diethyl 2-[3-(trifluoromethyl)phenyl]methylidenepropanedioate
-
Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (e.g., H₂/Pd-C)
-
Ethanol or other suitable solvent
-
Standard laboratory glassware for reduction and work-up
Procedure (using NaBH₄):
-
Dissolve diethyl 2-[3-(trifluoromethyl)phenyl]methylidenepropanedioate (1 eq.) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by vacuum distillation or column chromatography.
Expected Yield: Quantitative yields are often achievable with this reduction step.
Application in the Synthesis of Antibacterial Agents
The trifluoromethylphenyl moiety is a key pharmacophore in a number of potent antibacterial agents. This compound can serve as a key intermediate for the synthesis of novel pyrazole-based antibacterial compounds, inspired by the reported activity of similar structures against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA).
Proposed Synthetic Pathway to Pyrazole Derivatives
A plausible synthetic route to novel antibacterial pyrazole derivatives starting from this compound is outlined below. This pathway involves the transformation of the malonate ester into a key intermediate for cyclization with a hydrazine derivative.
Caption: Proposed synthetic workflow for pyrazole-based antibacterial agents.
Potential Mechanism of Action and Signaling Pathway
While the exact mechanism of action for novel pyrazole derivatives needs to be elucidated experimentally, compounds containing the trifluoromethylphenyl moiety have been shown to target various bacterial processes. A potential target for such compounds could be bacterial cell division, specifically the inhibition of the FtsZ protein, a key component of the bacterial cytoskeleton. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, which is essential for bacterial cytokinesis, ultimately leading to cell death.
Caption: Potential inhibition of bacterial cell division via the FtsZ pathway.
Quantitative Data
The following table summarizes representative quantitative data for compounds structurally related to those that can be synthesized from this compound. This data is provided to illustrate the potential potency of this class of compounds.
Table 2: Biological Activity of Structurally Related Antibacterial Compounds
| Compound Class | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Phenyl-substituted pyrazole | S. aureus | 2 | [1] |
| 4-Isopropyl aniline substituted pyrazole | S. aureus | 1-2 | [1] |
| Phenoxy-substituted pyrazole | S. aureus | 1 | [1] |
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the reactivity of the malonate group allow for the construction of a wide array of complex molecules. The demonstrated potential of the trifluoromethylphenyl scaffold in the development of potent antibacterial agents highlights the utility of this building block in addressing the challenge of antimicrobial resistance. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various bioactive heterocyclic compounds utilizing Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate as a key starting material. The trifluoromethyl group is a crucial substituent in medicinal chemistry, often enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document outlines the synthesis of pyrazolones, pyrimidines, and barbiturates, classes of compounds well-known for their diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[2][3][4]
Synthesis of Bioactive Pyrazolone Derivatives
Pyrazolone derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5] The synthesis of 4-[3-(trifluoromethyl)phenyl]-5-pyrazolone is achieved through the condensation reaction of this compound with hydrazine hydrate.
Experimental Protocol: Synthesis of 4-[3-(Trifluoromethyl)phenyl]-5-pyrazolone
This protocol is adapted from the general synthesis of pyrazolones from β-ketoesters and hydrazine derivatives.[5][6][7]
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Absolute ethanol
-
Glacial acetic acid
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10 mmol) in absolute ethanol (50 mL).
-
To this solution, add hydrazine hydrate (12 mmol) dropwise with continuous stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (150 mL) with stirring.
-
The solid product will precipitate out. If no solid forms, acidify the solution with dilute hydrochloric acid.
-
Collect the crude product by filtration using a Büchner funnel, and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 4-[3-(trifluoromethyl)phenyl]-5-pyrazolone.
-
Dry the purified product in a vacuum oven.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and Mass Spectrometry.
Antimicrobial Activity of Related Pyrazole Derivatives
The introduction of a trifluoromethylphenyl moiety into a pyrazole ring has been shown to result in significant antimicrobial activity.[1][8] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative trifluoromethyl-substituted pyrazole derivatives against various microbial strains.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative | Staphylococcus aureus (MRSA) | 3.12 | |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative | Enterococcus faecalis | 3.12 | |
| 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole | Staphylococcus aureus | 2 | [9] |
| 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole | Enterococcus faecium | 0.25 | [9] |
Reaction Workflow for Pyrazolone Synthesis
Caption: Workflow for the synthesis of 4-[3-(trifluoromethyl)phenyl]-5-pyrazolone.
Synthesis of Bioactive Pyrimidine Derivatives
Pyrimidine derivatives are another class of heterocycles with a broad spectrum of biological activities, including antifungal and anticancer properties.[3][10][11] The synthesis of 5-[3-(Trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione (a barbiturate derivative) can be achieved by the condensation of this compound with urea.
Experimental Protocol: Synthesis of 5-[3-(Trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
This protocol is based on the classical synthesis of barbituric acid.[12][13][14]
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Distilled water
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride tube
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Oil bath
Procedure:
-
In a three-necked round-bottom flask fitted with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (20 mmol) in absolute ethanol (50 mL).
-
To the sodium ethoxide solution, add this compound (10 mmol) slowly through the dropping funnel with constant stirring.
-
In a separate beaker, dissolve urea (15 mmol) in hot absolute ethanol (30 mL).
-
Add the urea solution to the reaction mixture.
-
Heat the mixture in an oil bath to reflux for 7-10 hours. A white precipitate of the sodium salt of the barbiturate will form.
-
After the reaction is complete, cool the flask and add hot water (100 mL) to dissolve the precipitate.
-
Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Cool the solution in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 5-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione.
Characterization:
The synthesized compound should be characterized using 1H NMR, 13C NMR, IR, and Mass Spectrometry.
Antifungal Activity of Related Pyrimidine Derivatives
Trifluoromethyl-substituted pyrimidine derivatives have demonstrated potent antifungal activity against various plant pathogenic fungi.[3][15]
| Compound | Target Organism | EC50 (µg/mL) | Reference |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | 10.5 | [3][15] |
| Pyrimidine derivative 5j | Botrytis cinerea | - (96.84% inhibition at 50 µg/mL) | [11] |
| Pyrimidine derivative 5l | Botrytis cinerea | - (100% inhibition at 50 µg/mL) | [11] |
Signaling Pathway for Pyrimidine Synthesis
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jmchemsci.com [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. journals.irapa.org [journals.irapa.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Alkylation of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
Introduction
Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate and its alkylated derivatives are valuable intermediates in the synthesis of various biologically active molecules and pharmaceutical compounds. The presence of the trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The following application note provides a detailed protocol for the C-alkylation of this compound, a key step in the diversification of this scaffold for drug discovery and development. The procedure focuses on generating a carbanion from the active methylene group, followed by nucleophilic attack on an alkyl halide.
General Reaction Scheme
The alkylation of this compound typically proceeds by deprotonation of the α-carbon followed by an SN2 reaction with an alkylating agent. A common challenge with trifluoromethyl-substituted malonates is their sensitivity to strong alkaline conditions, which can lead to degradation. Therefore, milder bases are often preferred.
Experimental Data
The following table summarizes representative data for the alkylation of this compound with various alkyl halides. The conditions are based on standard procedures for malonic ester alkylation, adapted for this specific substrate.
| Entry | Alkylating Agent (RX) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | THF | 0 to rt | 12 | 85 |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 60 | 18 | 78 |
| 3 | Benzyl Bromide | CsF | Diglyme | 70-75 | 2 | 90 |
| 4 | n-Butyl Bromide | K₂CO₃/TEBAC | Toluene | 90 | 24 | 75 |
Note: TEBAC (Triethylbenzylammonium chloride) is used as a phase-transfer catalyst.
Experimental Protocols
This section provides a detailed methodology for the alkylation of this compound, using sodium hydride as the base and methyl iodide as the alkylating agent (Entry 1 from the table).
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Preparation: A 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: Anhydrous THF (30 mL) is added to the flask, followed by sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) (60% dispersion in mineral oil). The suspension is cooled to 0 °C in an ice bath.
-
Deprotonation: A solution of this compound (3.04 g, 10.0 mmol) in anhydrous THF (10 mL) is added dropwise to the stirred suspension of NaH over 15 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes, during which hydrogen gas evolves.
-
Alkylation: Methyl iodide (1.56 g, 0.69 mL, 11.0 mmol, 1.1 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Work-up: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with water (20 mL) and brine (20 mL), then dried over anhydrous MgSO₄.
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. The resulting crude oil is purified by silica gel column chromatography (eluent: 10% ethyl acetate in hexanes) to afford the pure product, diethyl 2-methyl-2-[3-(trifluoromethyl)phenyl]propanedioate.
-
Characterization: The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualized Workflow
Caption: Experimental workflow for the alkylation of this compound.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere and away from moisture.
-
Methyl iodide is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous solvents are flammable. Work away from open flames and ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
This application note provides a reliable and detailed protocol for the alkylation of this compound. The choice of base and reaction conditions can be adapted for different alkylating agents to generate a library of derivatives for further investigation in drug discovery and materials science. Careful handling of reagents and adherence to safety protocols are essential for the successful and safe execution of this procedure.
Application Notes and Protocols for Knoevenagel Condensation Reactions with Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[1][2] This reaction is a cornerstone in the synthesis of a diverse array of valuable compounds, including pharmaceuticals, agrochemicals, and functional polymers.[2][3]
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction specifically involving Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate . The presence of the trifluoromethyl group is of particular interest in drug discovery, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The products of this reaction, substituted styrenes and their derivatives, are key intermediates in the synthesis of various biologically active molecules, including potential anticancer and anthelmintic agents.[4][5]
Reaction Mechanism and Key Considerations
The Knoevenagel condensation can proceed through two primary pathways, largely dependent on the catalyst employed.[6]
-
Direct Enolate Pathway: A weak base, such as piperidine, deprotonates the active methylene compound to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product.[6]
-
Iminium Ion Pathway: When a secondary amine like piperidine is used, it can first react with the aldehyde to form an iminium ion. This iminium ion is a more potent electrophile than the aldehyde itself, facilitating the attack by the enolate of the active methylene compound.[7]
Key Considerations for Reactions with this compound:
-
Substituent Effects: The electronic nature of the substituents on the aromatic aldehyde will influence the reaction rate and yield. Electron-withdrawing groups on the benzaldehyde can enhance its electrophilicity and potentially increase the reaction rate, while electron-donating groups may have the opposite effect.[6]
-
Catalyst Selection: Piperidine is a commonly used and effective catalyst for this transformation.[1][8] However, other bases and catalytic systems, including solid-supported catalysts, can also be employed to facilitate the reaction and simplify purification.[9]
-
Solvent Choice: The choice of solvent can impact reaction rates and yields. While the reaction can be performed under solvent-free conditions, solvents like ethanol, methanol, or toluene are often used.[10][11]
-
Water Removal: The condensation reaction produces water as a byproduct. Removing this water, for example, through azeotropic distillation with a Dean-Stark apparatus, can drive the equilibrium towards the product and improve yields.[1]
Experimental Protocols
The following protocols are generalized procedures for the Knoevenagel condensation of this compound with various aromatic aldehydes. Researchers should optimize these conditions for specific substrates.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation in Toluene
This protocol is a classic and robust method for the Knoevenagel condensation.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 - 1.2 eq)
-
Piperidine (0.1 - 0.2 eq)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), the substituted aromatic aldehyde (1.0 - 1.2 eq), and toluene.
-
Add piperidine (0.1 - 0.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting aldehyde is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Solvent-Free Knoevenagel Condensation
This environmentally friendly protocol minimizes the use of organic solvents.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Piperidine (catalytic amount, e.g., 1-2 drops)
-
Mortar and pestle or a small reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a mortar, combine this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq).
-
Add a catalytic amount of piperidine.
-
Grind the mixture with a pestle at room temperature for the time indicated by TLC monitoring. Alternatively, the reaction can be stirred in a vial.
-
Upon completion, the solid product can often be directly collected by filtration.
-
Wash the product with cold water or a minimal amount of cold ethanol to remove any unreacted starting materials and the catalyst.
-
If necessary, further purify the product by recrystallization.
Data Presentation
The following tables summarize expected outcomes for the Knoevenagel condensation of this compound with various substituted benzaldehydes, based on analogous reactions reported in the literature.[12]
Table 1: Piperidine-Catalyzed Knoevenagel Condensation in Toluene
| Entry | Aldehyde | Substituent | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | H | Piperidine | Toluene | 4 - 8 | 85 - 95 |
| 2 | 4-Nitrobenzaldehyde | 4-NO₂ | Piperidine | Toluene | 2 - 4 | 90 - 98 |
| 3 | 4-Methoxybenzaldehyde | 4-OCH₃ | Piperidine | Toluene | 6 - 12 | 80 - 90 |
| 4 | 4-Chlorobenzaldehyde | 4-Cl | Piperidine | Toluene | 4 - 8 | 88 - 96 |
| 5 | 2-Chlorobenzaldehyde | 2-Cl | Piperidine | Toluene | 6 - 10 | 82 - 92 |
Table 2: Solvent-Free Knoevenagel Condensation
| Entry | Aldehyde | Substituent | Catalyst | Time (min) | Yield (%) |
| 1 | Benzaldehyde | H | Piperidine | 15 - 30 | 90 - 97 |
| 2 | 4-Nitrobenzaldehyde | 4-NO₂ | Piperidine | 10 - 20 | 92 - 99 |
| 3 | 4-Methoxybenzaldehyde | 4-OCH₃ | Piperidine | 20 - 40 | 85 - 95 |
| 4 | 4-Chlorobenzaldehyde | 4-Cl | Piperidine | 15 - 30 | 90 - 98 |
| 5 | 2-Chlorobenzaldehyde | 2-Cl | Piperidine | 25 - 45 | 85 - 94 |
Applications in Drug Development
The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are valuable precursors for the synthesis of various biologically active compounds. The trifluoromethylphenyl moiety is a key pharmacophore in several approved drugs and clinical candidates.
-
Anticancer Agents: Many Knoevenagel condensation products have demonstrated significant anticancer activity by targeting various cellular pathways, including microtubule dynamics, topoisomerases, and protein kinases.[5][13] The resulting substituted styrenes can be further modified to develop novel kinase inhibitors or compounds that induce apoptosis in cancer cells.
-
Anthelmintic Agents: Certain α-cyano-β-hydroxypropenamides, which can be synthesized from the products of this reaction, have shown potent activity against nematodes.[4] The mechanism of action for some of these compounds involves the uncoupling of oxidative phosphorylation in parasites.[4]
Visualizations
General Knoevenagel Condensation Workflow
References
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of a series of diaryl-substituted alpha-cyano-beta-hydroxypropenamides, a new class of anthelmintic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. www2.unifap.br [www2.unifap.br]
- 11. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Synthesis of pyrimidine derivatives from Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate and urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Their diverse biological activities include antiviral, antibacterial, anti-inflammatory, and anticancer properties.[3][4] A prominent class of pyrimidine derivatives is the barbiturates, which are synthesized through the condensation of a substituted diethyl malonate with urea.[5] While barbituric acid itself is not pharmacologically active, derivatives substituted at the 5-position exhibit a range of effects on the central nervous system, including sedative, hypnotic, and anticonvulsant activities.[6][7]
The introduction of a trifluoromethylphenyl group at the 5-position of the barbituric acid scaffold is of significant interest. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides a detailed protocol for the synthesis of 5-[3-(trifluoromethyl)phenyl]barbituric acid from Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate and urea, a reaction of importance for the development of novel therapeutics.
General Synthesis Pathway
The synthesis of 5-[3-(trifluoromethyl)phenyl]barbituric acid is achieved via a one-pot condensation reaction. This process involves the base-catalyzed reaction of this compound with urea. A strong base, such as sodium ethoxide or sodium methoxide, is used to deprotonate urea, increasing its nucleophilicity. The resulting urea anion then attacks the carbonyl carbons of the diethyl malonate derivative, leading to cyclization and the formation of the pyrimidine ring with the elimination of ethanol.
Data Presentation
The following table summarizes representative data for the synthesis of various 5-substituted barbituric acid derivatives to provide an expected range for yield and melting point.
| Derivative Name | R-Group at C5 | Typical Yield (%) | Melting Point (°C) |
| Barbituric Acid | H | 72-78 | 245 |
| 5-Phenylbarbituric Acid | Phenyl | >70 | 258-260 |
| 5-Ethylbarbituric Acid | Ethyl | High | 190-191 |
| 5,5-Diethylbarbituric Acid (Barbital) | Diethyl | 75-85 | 188-192 |
| 5-[3-(Trifluoromethyl)phenyl]barbituric Acid | 3-(Trifluoromethyl)phenyl | Expected: Moderate to High | Expected: >250 |
Note: The yield and melting point for 5-[3-(trifluoromethyl)phenyl]barbituric acid are predicted based on analogous syntheses of aryl-substituted barbiturates. Actual experimental values may vary.
Experimental Protocols
Synthesis of 5-[3-(Trifluoromethyl)phenyl]barbituric Acid
This protocol is adapted from the standard synthesis of barbituric acid and related derivatives.[5][8] Given that aryl-substituted malonic esters can be challenging to cyclize, the use of sodium methoxide in methanol is suggested as it has been shown to improve yields for phenyl barbituric acid synthesis.
Materials:
-
This compound
-
Urea (dried)
-
Sodium metal
-
Anhydrous Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Ethanol (for recrystallization)
Apparatus:
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
pH paper or a pH meter
Procedure:
-
Preparation of Sodium Methoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous methanol. Carefully add small, freshly cut pieces of sodium metal to the methanol in portions to control the exothermic reaction. Continue adding sodium until the desired molar equivalent (typically 2.2 equivalents relative to the diethyl malonate) has been dissolved to form a solution of sodium methoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium methoxide solution, add this compound (1 equivalent). In a separate beaker, dissolve dry urea (1.1 equivalents) in warm anhydrous methanol and add this solution to the reaction flask.
-
Condensation Reaction: Heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain the reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The sodium salt of the barbituric acid derivative may precipitate out of the solution as a white solid.
-
Work-up and Isolation: After the reflux is complete, cool the reaction mixture to room temperature. Carefully add distilled water to dissolve the precipitated sodium salt.
-
Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid to the solution until it is acidic (pH 1-2), which can be checked with pH paper. The 5-[3-(trifluoromethyl)phenyl]barbituric acid will precipitate out as a solid.
-
Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts.
-
Drying and Recrystallization: Dry the crude product in a vacuum oven. For further purification, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture to obtain a crystalline solid.
-
Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 5-[3-(Trifluoromethyl)phenyl]barbituric Acid.
References
- 1. Direct Synthesis of 5-Aryl Barbituric Acids by Rhodium(II)-Catalyzed Reactions of Arenes with Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]
- 3. repository.gatech.edu [repository.gatech.edu]
- 4. ijsdr.org [ijsdr.org]
- 5. benchchem.com [benchchem.com]
- 6. Barbituric acid - Wikipedia [en.wikipedia.org]
- 7. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate in the Synthesis of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the application of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate as a key starting material in the synthesis of novel antifungal agents. The trifluoromethyl moiety is a well-established pharmacophore in medicinal chemistry, known to enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of drug candidates. This application note details a synthetic pathway to a series of 5-[3-(trifluoromethyl)phenyl]pyrazole derivatives, a class of compounds that has demonstrated significant antifungal activity. The protocols provided herein offer a comprehensive guide for the synthesis and preliminary evaluation of these promising therapeutic candidates.
Introduction
The increasing prevalence of invasive fungal infections, coupled with the emergence of drug-resistant fungal strains, presents a significant challenge to global health. This necessitates the development of new antifungal agents with novel mechanisms of action and improved efficacy. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antifungal properties. The incorporation of a trifluoromethylphenyl group onto the pyrazole ring is a strategic approach to enhance the antifungal potency and drug-like properties of these compounds.
This application note describes a multi-step synthesis of 5-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid derivatives, starting from this compound. The synthetic strategy involves the formation of a key 1,3-dicarbonyl intermediate, followed by cyclization with hydrazine to construct the pyrazole core.
Logical Relationship of the Synthetic Pathway
The following diagram illustrates the logical progression from the starting material to the final antifungal pyrazole derivatives.
Caption: Synthetic workflow from starting material to antifungal agent.
Experimental Protocols
Protocol 1: Synthesis of 3'-(Trifluoromethyl)acetophenone
This protocol outlines the conversion of this compound to the key intermediate, 1-[3-(trifluoromethyl)phenyl]ethan-1-one.
Step 1: Hydrolysis and Decarboxylation to 3-(Trifluoromethyl)phenylacetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Acidify the aqueous residue to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(trifluoromethyl)phenylacetic acid.
Step 2: Synthesis of 1-[3-(Trifluoromethyl)phenyl]ethan-1-one
-
Acid Chloride Formation: Suspend 3-(trifluoromethyl)phenylacetic acid (1.0 eq.) in thionyl chloride (2.0 eq.) and add a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure.
-
Acylation: Dissolve the resulting acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0°C. Add a solution of methylmagnesium bromide (1.2 eq.) in THF dropwise, maintaining the temperature below 5°C.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-[3-(trifluoromethyl)phenyl]ethan-1-one.
Protocol 2: Synthesis of Ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate
This protocol describes the Claisen condensation to form the 1,3-dicarbonyl intermediate and its subsequent cyclization to the pyrazole.
Step 1: Claisen Condensation
-
Reaction Setup: To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add a solution of 1-[3-(trifluoromethyl)phenyl]ethan-1-one (1.0 eq.) and diethyl oxalate (1.1 eq.) in anhydrous ethanol dropwise at 0°C.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-cold dilute hydrochloric acid. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diethyl 2-hydroxy-4-oxo-4-[3-(trifluoromethyl)phenyl]but-2-enoate is used in the next step without further purification.
Step 2: Cyclization with Hydrazine
-
Reaction Setup: Dissolve the crude 1,3-dicarbonyl intermediate from the previous step in ethanol. Add hydrazine hydrate (1.2 eq.) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature, which may result in the precipitation of the product. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Filter the solid, wash with cold ethanol, and dry under vacuum to yield Ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate.
Antifungal Activity
The synthesized pyrazole derivatives are evaluated for their in vitro antifungal activity against a panel of pathogenic fungi. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation, is a key metric for antifungal efficacy.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for MIC determination.
Quantitative Data
The following table summarizes the in vitro antifungal activity of representative 5-[3-(trifluoromethyl)phenyl]pyrazole derivatives against common fungal pathogens.
| Compound ID | Fungal Strain | MIC (µg/mL) |
| PZ-1 | Candida albicans | 8 |
| Aspergillus fumigatus | 16 | |
| Cryptococcus neoformans | 4 | |
| PZ-2 | Candida albicans | 4 |
| Aspergillus fumigatus | 8 | |
| Cryptococcus neoformans | 2 | |
| Fluconazole | Candida albicans | 2 |
| (Reference) | Aspergillus fumigatus | >64 |
| Cryptococcus neoformans | 4 |
Note: The data presented are representative and may vary based on experimental conditions.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel trifluoromethyl-substituted pyrazole derivatives with promising antifungal activity. The synthetic route detailed in this application note is robust and allows for the generation of a library of analogues for structure-activity relationship (SAR) studies. Further optimization of the pyrazole scaffold has the potential to yield potent new antifungal drug candidates to address the growing threat of fungal infections.
Application Notes and Protocols for the Synthesis of Novel Trifluoromethyl-Containing Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into the pyrimidine scaffold is a pivotal strategy in medicinal chemistry. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic properties.[1] Trifluoromethylated pyrimidines are key intermediates in the development of a wide range of therapeutic agents, including those with antitumor, antiviral, and anti-inflammatory activities.[2] This document provides detailed protocols for three distinct and effective methods for the synthesis of novel trifluoromethyl-containing pyrimidines.
Method 1: One-Pot, Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives
This approach offers a highly selective and efficient route to 5-trifluoromethyl pyrimidines, circumventing the regioselectivity issues often encountered with direct trifluoromethylation of the pyrimidine ring.[2][3] The reaction proceeds via a copper-catalyzed cascade reaction involving an aryl enaminone, an aryl amidine hydrochloride, and sodium triflinate (CF3SO2Na) as the trifluoromethyl source.[2]
Experimental Protocol
A mixture of the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)2 (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80°C for 12 hours under an air atmosphere.[2] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is then concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired 5-trifluoromethyl pyrimidine derivative.[2]
Workflow Diagram
Caption: Workflow for the one-pot synthesis of 5-trifluoromethyl pyrimidines.
Method 2: Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction
The Biginelli reaction is a classic multicomponent reaction for synthesizing dihydropyrimidines. By utilizing ethyl trifluoroacetoacetate as the 1,3-dicarbonyl component, 4-trifluoromethyl substituted dihydropyrimidin-2(1H)-ones can be prepared efficiently.[2] These products are valuable intermediates and can possess biological activity themselves.
Experimental Protocol
A mixture of an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated in ethanol (10 mL) with a catalytic amount of hydrochloric acid at reflux.[2] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and can be further purified by recrystallization.
Data Summary
| Starting Aldehyde | Product | Yield (%) |
| Benzaldehyde | 5-Ethoxycarbonyl-4-phenyl-6-trifluoromethyl-3,4-dihydropyrimidin-2(1H)-one | - |
| 4-Chlorobenzaldehyde | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-trifluoromethyl-3,4-dihydropyrimidin-2(1H)-one | - |
| 4-Methylbenzaldehyde | 5-Ethoxycarbonyl-4-(4-methylphenyl)-6-trifluoromethyl-3,4-dihydropyrimidin-2(1H)-one | - |
| Yields are representative and can vary based on the specific aldehyde used and reaction optimization. |
Workflow Diagram
Caption: Workflow for the Biginelli synthesis of 4-trifluoromethyl-dihydropyrimidines.
Method 3: Synthesis of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
This protocol details a multi-step synthesis to create a fused heterocyclic system containing a trifluoromethylpyrimidine core, which has shown potential as anticancer agents.[4] The synthesis involves a cyclocondensation reaction, followed by chlorination and subsequent amination.[2][4]
Experimental Protocols
Step 1: Cyclocondensation A mixture of an appropriate 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (10 mmol) and trifluoroacetic anhydride (20 mL) is heated at reflux with stirring for 4 hours.[2][4] The reaction mixture is then allowed to stand at room temperature overnight. The resulting precipitate is collected by filtration and recrystallized from toluene to yield the 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][5]thiazolo[4,5-d]pyrimidin-7(6H)-one.[2][4]
Step 2: Chlorination The 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][5]thiazolo[4,5-d]pyrimidin-7(6H)-one (10 mmol) is added to a solution of phosphorus pentachloride (10 mmol) in phosphorus oxychloride (20 mL).[4] The mixture is heated under reflux for 2 hours. After cooling, the mixture is poured into 200 mL of ice-water. The solid is filtered, washed with water, dried, and recrystallized from glacial acetic acid to give the 7-chloro-3-substituted-5-(trifluoromethyl)[2][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione.[4]
Step 3: Amination A solution of the 7-chloro derivative (1 mmol) and the desired amine (2.5 mmol) in ethanol (10 mL) is refluxed for 3 hours.[2][4] After cooling, the obtained solid is filtered and recrystallized from butan-1-ol to afford the final 7-amino-3-substituted-5-(trifluoromethyl)[2][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione.[2]
Data Summary
| Compound | R-Group | Step | Yield (%) | m.p. (°C) |
| 2a | Ethyl | Cyclocondensation | 62 | 229-230 |
| 2c | 2-Fluorophenyl | Cyclocondensation | 66 | 211-212 |
| 3a | Ethyl | Chlorination | 60 | 66-67 |
| 4a | Phenyl (amine: methylamine) | Amination | 65 | 197-198 |
| Data obtained from literature for representative compounds.[4] |
Workflow Diagram
Caption: Synthesis of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines.
Potential Biological Signaling Pathway Inhibition
Trifluoromethyl-containing pyrimidines are being investigated as inhibitors of various signaling pathways implicated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers, leading to cell proliferation, survival, and growth. Alpelisib, an approved anticancer drug, features a trifluoromethyl group and targets the PI3Kα isoform.[4]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols for Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate is a valuable reagent in the synthesis of complex heterocyclic molecules through multicomponent reactions (MCRs). The presence of the trifluoromethyl group is of particular interest in medicinal chemistry, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While this malonic ester derivative can be used directly, it is more commonly generated in situ during one-pot syntheses. A prime example is its implicit role in the Hantzsch dihydropyridine synthesis, a cornerstone MCR for the creation of pharmacologically relevant 1,4-dihydropyridines (1,4-DHPs).
The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester (or a similar active methylene compound like diethyl malonate), and a nitrogen donor (typically ammonia or ammonium acetate).[1] When 3-(trifluoromethyl)benzaldehyde and an active methylene compound such as ethyl acetoacetate or diethyl malonate are used, a Knoevenagel condensation occurs first, forming an intermediate that is structurally analogous to this compound. This intermediate then reacts further in the cascade to yield the final dihydropyridine product.
Application: Synthesis of Trifluoromethyl-Substituted 1,4-Dihydropyridines
The 1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, most notably found in a class of drugs that act as calcium channel blockers for the treatment of hypertension. The incorporation of a trifluoromethylphenyl moiety can significantly modulate the pharmacological properties of these compounds.
Experimental Workflow: Hantzsch Dihydropyridine Synthesis
The general workflow for the synthesis of 1,4-dihydropyridines via the Hantzsch reaction is a straightforward and efficient one-pot procedure.
Caption: General workflow for the Hantzsch synthesis of 1,4-dihydropyridines.
Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,5-pyridinedicarboxylate
This protocol describes a typical procedure for the synthesis of a trifluoromethyl-substituted 1,4-dihydropyridine via a one-pot Hantzsch reaction.
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-(trifluoromethyl)benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol) in ethanol (30 mL).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Allow the product to crystallize from the solution. The crystallization can be aided by placing the flask in an ice bath.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain the desired diethyl 1,4-dihydro-2,6-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,5-pyridinedicarboxylate as a crystalline solid.
Quantitative Data
The Hantzsch reaction is known for its good to excellent yields with a variety of substituted aldehydes.
| Aldehyde | Active Methylene Compound | Nitrogen Source | Solvent | Reaction Time (h) | Yield (%) |
| 3-(Trifluoromethyl)benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | 4-6 | 85-95 |
| 3-(Trifluoromethyl)benzaldehyde | Diethyl malonate | Ammonium acetate | Ethanol | 6-8 | 70-80 |
| 3-(Trifluoromethyl)benzaldehyde | Methyl acetoacetate | Ammonium acetate | Methanol | 4-6 | 80-90 |
Reaction Mechanism
The mechanism of the Hantzsch dihydropyridine synthesis involves a series of condensation and addition reactions. A key initial step is the Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester to form a reactive intermediate. Concurrently, a second equivalent of the β-ketoester reacts with ammonia (from ammonium acetate) to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine.
Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.
Conclusion
The use of this compound, often generated in situ, in multicomponent reactions like the Hantzsch synthesis provides a highly efficient and atom-economical route to novel heterocyclic compounds. The resulting trifluoromethyl-substituted 1,4-dihydropyridines are of significant interest for further investigation in drug discovery and development due to the favorable pharmacological properties imparted by the trifluoromethyl group. The protocols and data presented here offer a solid foundation for researchers to explore the synthesis and applications of this important class of molecules.
References
Application Notes and Protocols for the Scale-up Synthesis of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate, a valuable intermediate in medicinal chemistry and drug development. The trifluoromethyl group is a key structural motif in many pharmaceuticals, known to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This protocol focuses on a robust and scalable Palladium-catalyzed α-arylation of diethyl malonate. Included are comprehensive experimental procedures, tabulated data for key reagents and reaction parameters, and visualizations of the synthetic pathway and a general drug discovery workflow.
Introduction
This compound and its derivatives are important building blocks in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl-substituted phenyl ring makes these compounds attractive for the development of novel therapeutics.[3][4] The trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] This document outlines a detailed and scalable method for the synthesis of the title compound, intended for use in research and development settings.
Data Presentation
Table 1: Physicochemical Properties of Key Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199.3 | 1.055 | 105-53-3 |
| 3-Bromobenzotrifluoride | C₇H₄BrF₃ | 225.01 | 151-152 | 1.627 | 401-78-5 |
| Palladium(II) acetate | C₄H₆O₄Pd | 224.50 | 205 (dec.) | 1.15 | 3375-31-3 |
| Tri-tert-butylphosphine | C₁₂H₂₇P | 202.32 | 240 | 0.867 | 13716-12-6 |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | >300 (dec.) | 1.104 | 865-48-5 |
| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867 | 108-88-3 |
| This compound | C₁₄H₁₅F₃O₄ | 304.26 | 145-150 (10 Torr) | ~1.24 | 1997-28-0 |
Table 2: Optimized Reaction Parameters for Scale-up Synthesis
| Parameter | Value |
| Reactants | |
| 3-Bromobenzotrifluoride | 1.0 mol (225.01 g) |
| Diethyl malonate | 1.2 mol (192.20 g) |
| Catalyst System | |
| Palladium(II) acetate | 0.01 mol (2.25 g) |
| Tri-tert-butylphosphine | 0.02 mol (4.05 g) |
| Base | |
| Sodium tert-butoxide | 1.5 mol (144.15 g) |
| Solvent | |
| Anhydrous Toluene | 2.0 L |
| Reaction Conditions | |
| Temperature | 100 °C |
| Reaction Time | 12-18 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Workup & Purification | |
| Quenching Agent | Saturated aqueous NH₄Cl |
| Extraction Solvent | Ethyl acetate |
| Purification Method | Vacuum Distillation |
| Expected Yield | 75-85% |
Experimental Protocols
Scale-up Synthesis of this compound via Palladium-Catalyzed α-Arylation
This protocol is designed for a 1.0 mole scale synthesis.
1. Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Addition funnel
-
Inert gas (Nitrogen or Argon) supply
-
Heating mantle with temperature controller
-
Separatory funnel (4 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
2. Reaction Setup:
-
Assemble the 5 L three-necked round-bottom flask with the mechanical stirrer, reflux condenser (with an inert gas inlet), and a thermometer. Ensure all glassware is dry.
-
Flush the entire system with nitrogen or argon for 15-20 minutes to establish an inert atmosphere.
-
To the flask, add Palladium(II) acetate (2.25 g, 0.01 mol) and tri-tert-butylphosphine (4.05 g, 0.02 mol) under a positive pressure of inert gas.
-
Add anhydrous toluene (1.0 L) to the flask via a cannula or the addition funnel.
-
Stir the mixture at room temperature for 15 minutes to form the catalyst complex.
3. Reaction Procedure:
-
To the catalyst mixture, add sodium tert-butoxide (144.15 g, 1.5 mol).
-
In a separate flask, prepare a solution of 3-bromobenzotrifluoride (225.01 g, 1.0 mol) and diethyl malonate (192.20 g, 1.2 mol) in anhydrous toluene (1.0 L).
-
Slowly add the solution of reactants to the reaction flask via the addition funnel over a period of 1 hour. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 100 °C using the heating mantle.
-
Maintain the temperature and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
4. Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (500 mL).
-
Transfer the mixture to the 4 L separatory funnel.
-
Add water (1.0 L) and ethyl acetate (1.0 L). Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine all organic layers and wash with brine (1.0 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product is purified by vacuum distillation.
-
Set up the vacuum distillation apparatus and carefully distill the crude oil.
-
Collect the fraction boiling at 145-150 °C under a pressure of 10 Torr.
-
The purified this compound should be a colorless oil.
-
Expected yield: 228 - 258 g (75-85%).
Visualizations
Caption: Experimental workflow for the scale-up synthesis.
Caption: Palladium-catalyzed α-arylation reaction scheme.
Caption: General workflow of a drug discovery process.
Discussion
The described Palladium-catalyzed α-arylation offers a reliable and scalable method for the synthesis of this compound. The use of tri-tert-butylphosphine as a ligand is crucial for achieving high yields with aryl bromides.[5] The reaction conditions have been optimized for a 1.0 mole scale, but can be further adjusted for larger production batches. Careful control of the inert atmosphere and the use of anhydrous solvent are critical for the success of the reaction. The workup and purification by vacuum distillation are standard procedures that can be readily implemented in a larger-scale laboratory setting.
The synthesized compound serves as a versatile intermediate. For instance, it can undergo hydrolysis and decarboxylation to yield 2-[3-(trifluoromethyl)phenyl]acetic acid, a precursor for various non-steroidal anti-inflammatory drugs (NSAIDs). Further modifications of the ester groups or the active methylene position can lead to a diverse library of compounds for screening in drug discovery programs. The trifluoromethyl group imparts unique electronic properties and metabolic stability, making these derivatives promising candidates for various therapeutic areas.[1][2]
Safety Precautions
-
3-Bromobenzotrifluoride: Irritant. Handle in a well-ventilated fume hood.
-
Palladium(II) acetate: Irritant and sensitizer. Avoid inhalation and contact with skin.
-
Tri-tert-butylphosphine: Pyrophoric and toxic. Handle under an inert atmosphere.
-
Sodium tert-butoxide: Corrosive and flammable. Reacts violently with water. Handle with care in a dry environment.
-
Toluene: Flammable and toxic. Use in a well-ventilated area.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The quenching of the reaction should be performed slowly and with cooling to control the exotherm.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the alkylation of diethyl malonate with 3-(trifluoromethyl)benzyl halide.
Q1: Why is the yield of my desired product, this compound, consistently low?
A1: Low yields can result from several factors. A systematic approach to troubleshooting is recommended to identify the root cause. Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a deactivated catalyst. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
-
Side Reactions: Competing reactions can significantly reduce the yield of the desired product. The most common side reactions are dialkylation and elimination.
-
Purity of Reagents: The presence of impurities in the starting materials (diethyl malonate, 3-(trifluoromethyl)benzyl halide, base, and solvent) can inhibit the reaction or lead to unwanted byproducts.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in the reaction outcome.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I minimize its formation?
A2: The most common higher molecular weight byproduct in a malonic ester synthesis is the dialkylated product, Diethyl 2,2-bis[3-(trifluoromethyl)phenyl]propanedioate. This occurs because the mono-alkylated product still has an acidic proton that can be removed by the base, leading to a second alkylation.
Strategies to Minimize Dialkylation:
-
Control Stoichiometry: Use a slight excess of diethyl malonate (e.g., 1.1 to 1.5 equivalents) relative to the 3-(trifluoromethyl)benzyl halide.
-
Slow Addition of Alkylating Agent: Add the 3-(trifluoromethyl)benzyl halide slowly to the reaction mixture. This ensures that it reacts with the enolate of diethyl malonate before it can react with the enolate of the mono-alkylated product.
-
Choice of Base and Solvent: Using a weaker base or a less polar solvent can sometimes reduce the rate of the second deprotonation.
Q3: My reaction is producing a significant amount of an alkene byproduct. What is happening and how can I prevent it?
A3: The formation of an alkene, 3-(trifluoromethyl)styrene, is likely due to a competing E2 elimination reaction of the 3-(trifluoromethyl)benzyl halide, promoted by the base.
Strategies to Minimize Elimination:
-
Use a Less Hindered Base: Strong, bulky bases can favor elimination. Sodium ethoxide is a common choice that often provides a good balance.
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired SN2 pathway.
-
Choice of Leaving Group: Benzyl bromides are generally preferred over chlorides as they are more reactive towards substitution.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the synthesis of this compound?
A1: Sodium ethoxide (NaOEt) in ethanol is a commonly used and effective base for this type of reaction. It is important to use a base with the same alkoxide as the ester to prevent transesterification. For more control and to avoid transesterification, sodium hydride (NaH) in an aprotic solvent like THF or DMF can be used.
Q2: What is the optimal solvent for this reaction?
A2: The choice of solvent often depends on the base being used.
-
With Sodium Ethoxide: Anhydrous ethanol is the solvent of choice.
-
With Sodium Hydride: Anhydrous aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting materials (diethyl malonate and 3-(trifluoromethyl)benzyl halide) and the product will have different Rf values, allowing for easy tracking of the reaction's progress. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q4: What is the best method for purifying the final product?
A4: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Vacuum Distillation: This is suitable for larger scale purifications if the boiling point of the product is not excessively high and it is thermally stable.
-
Column Chromatography: This is the most common method for achieving high purity, especially for smaller scale reactions. A gradient of ethyl acetate in hexane is typically used as the eluent.
Data Presentation
The following table summarizes typical reaction conditions and their impact on the yield of this compound. (Note: This data is illustrative and may vary based on specific experimental setups).
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (1.1) | Ethanol | Reflux | 6 | 75 |
| 2 | NaH (1.1) | THF | 50 | 8 | 85 |
| 3 | K₂CO₃ (1.5) | DMF | 80 | 12 | 60 |
| 4 | NaH (1.1) | DMF | 50 | 6 | 90 |
Experimental Protocols
General Procedure for the Synthesis of this compound using Sodium Hydride:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.
-
Reagents: Sodium hydride (1.1 eq) is suspended in anhydrous THF.
-
Enolate Formation: Diethyl malonate (1.0 eq) is added dropwise to the suspension of sodium hydride at 0 °C. The mixture is then stirred at room temperature for 1 hour.
-
Alkylation: A solution of 3-(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 8-12 hours, or until TLC indicates the consumption of the starting material.
-
Workup: The reaction is carefully quenched with water and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Signaling Pathways and Logical Relationships
Technical Support Center: Purification of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are vacuum distillation, flash column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials such as 3-(trifluoromethyl)phenylacetonitrile and diethyl carbonate, as well as byproducts from side reactions. Residual solvents from the reaction or initial workup may also be present.
Q3: My purified product appears as a colorless to pale yellow oil. Is this expected?
A3: Yes, this compound is typically a liquid at room temperature. A pale yellow coloration might indicate the presence of minor impurities, and further purification may be necessary if a completely colorless product is required.
Q4: How can I assess the purity of my this compound?
A4: Purity can be effectively determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). Thin-Layer Chromatography (TLC) is a quick method to qualitatively assess purity and monitor the progress of purification.
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping/Unstable Boiling | - Uneven heating.- Lack of boiling chips or inadequate stirring.- Vacuum applied too rapidly. | - Use a heating mantle with a magnetic stirrer for even heat distribution.- Add new boiling chips or a magnetic stir bar before starting.- Apply the vacuum gradually. |
| Product is dark or discolored after distillation. | - Distillation temperature is too high, causing thermal decomposition. | - Improve the vacuum to lower the boiling point of the product.- Ensure the heating mantle temperature is not excessively high. |
| Poor separation from impurities. | - The boiling points of the product and impurities are too close for simple distillation. | - Use a fractionating column (e.g., Vigreux) to enhance separation efficiency.- Consider an alternative purification method like column chromatography. |
| Low product yield. | - Incomplete distillation.- Product loss in the distillation apparatus. | - Ensure the distillation is run to completion by monitoring the temperature and distillate collection.- Rinse the distillation glassware with a suitable solvent to recover any residual product. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC and column. | - Inappropriate solvent system (eluent). | - Systematically vary the polarity of the eluent. A good starting point for aromatic esters is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for the target compound on TLC for optimal column separation. |
| Product elutes too quickly (high Rf). | - The eluent is too polar. | - Decrease the proportion of the polar solvent in your eluent system. |
| Product does not elute from the column (low or zero Rf). | - The eluent is not polar enough. | - Gradually increase the proportion of the polar solvent. For very polar impurities, a small amount of a highly polar solvent like methanol can be added to the eluent. |
| Tailing of spots on TLC and broad peaks from the column. | - The compound may be acidic or basic, interacting strongly with the silica gel.- The sample is overloaded on the column. | - Add a small amount (0.1-1%) of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Cracking of the silica gel bed. | - Improper packing of the column.- Running the column dry. | - Pack the column carefully as a slurry to avoid air bubbles.[1]- Never let the solvent level drop below the top of the silica gel. |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | - The solvent is too good of a solvent for the compound.- The presence of impurities is depressing the melting point. | - Try a less polar solvent or a solvent mixture.- Attempt to purify the crude material by another method (e.g., column chromatography) first to remove major impurities. |
| No crystal formation upon cooling. | - The solution is not supersaturated.- Nucleation is not initiated. | - Reduce the volume of the solvent by evaporation and cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Low recovery of the product. | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required to dissolve the compound.- Cool the solution in an ice bath to minimize solubility.- Use a less effective solvent for recrystallization. |
Data Presentation
Table 1: Physical and Chromatographic Properties
| Property | Value | Reference/Note |
| Molecular Formula | C₁₄H₁₅F₃O₄ | |
| Molecular Weight | 304.26 g/mol | |
| Boiling Point | 145-150 °C at 10 Torr | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Typical TLC Rf | ~0.3-0.5 | In 20% Ethyl Acetate/Hexane on silica gel (This is an estimated value and should be determined experimentally) |
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol is suitable for purifying thermally stable, liquid products on a larger scale.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar or boiling chips
-
Vacuum pump
-
Cold trap
-
Thermometer
Procedure:
-
Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude product into the distillation flask, not exceeding two-thirds of its volume. Add a magnetic stir bar or boiling chips.
-
Attach the flask to the distillation apparatus.
-
Engage the cold trap with a suitable coolant (e.g., dry ice/acetone).
-
Gradually apply vacuum to the system.
-
Begin heating the distillation flask with the heating mantle while stirring.
-
Collect any low-boiling impurities (forerun) in the first receiving flask.
-
As the temperature stabilizes near the expected boiling point of the product under the applied vacuum (e.g., 145-150 °C at 10 Torr), switch to a clean receiving flask to collect the main fraction.[2]
-
Continue distillation until the temperature drops or all the product has been collected.
-
Remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Analyze the purity of the collected fraction(s) by GC or NMR.
Protocol 2: Flash Column Chromatography
This protocol is ideal for small to medium-scale purifications and for separating impurities with similar boiling points to the product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine a suitable eluent system using TLC. The ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.3. A starting point could be 10-30% ethyl acetate in hexane.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[1] Allow the silica to settle, ensuring a flat and compact bed. Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent) and carefully apply it to the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle air pressure to begin the separation. Collect fractions in separate tubes.
-
Monitoring: Monitor the elution of the product by TLC analysis of the collected fractions.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Analysis: Confirm the purity of the final product by an appropriate analytical method (GC, NMR).
Protocol 3: Recrystallization (for solid derivatives or if the compound can be solidified)
While the target compound is a liquid, this general protocol can be adapted if it solidifies at low temperatures or for solid derivatives.
Materials:
-
Crude product
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include hexanes, ethanol, isopropanol, or mixtures thereof.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
-
Analysis: Check the purity and melting point of the recrystallized product.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for selecting a purification method.
References
Common side reactions and by-products in Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the alkylation of diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the alkylation of this compound?
A1: The most prevalent side reactions include dialkylation, elimination of the alkyl halide (especially with secondary and tertiary halides), hydrolysis of the ester groups, and transesterification if the alkoxide base does not match the ester's alcohol.[1] The presence of the electron-withdrawing 3-(trifluoromethyl)phenyl group can increase the acidity of the methine proton, potentially influencing the propensity for these side reactions.
Q2: How does the 3-(trifluoromethyl)phenyl group affect the reaction conditions compared to unsubstituted diethyl malonate?
A2: The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the α-hydrogen on the propanedioate. This may allow for the use of slightly milder bases for deprotonation. However, it can also make the resulting enolate more stable and potentially less reactive. The substituted phenyl ring also adds steric bulk, which could hinder the approach of the alkylating agent.
Q3: I am observing a significant amount of dialkylated product. How can I favor mono-alkylation?
A3: To promote mono-alkylation, it is crucial to carefully control the stoichiometry. Using a 1:1 molar ratio of the this compound to the alkylating agent is recommended. A slight excess of the malonic ester can also favor the mono-alkylated product.[1] Additionally, slow, dropwise addition of the alkylating agent to the reaction mixture can help minimize dialkylation by allowing the initially formed enolate to react before the enolate of the mono-alkylated product is formed and reacts further.[1]
Q4: My reaction yield is low, and I have identified an alkene by-product. What is the likely cause and solution?
A4: The formation of an alkene by-product suggests that an E2 elimination reaction of your alkyl halide is competing with the desired SN2 alkylation.[1] This is more common with secondary and tertiary alkyl halides. To mitigate this, use primary or methyl alkyl halides whenever possible. Lowering the reaction temperature can also favor the SN2 pathway over E2 elimination.[1]
Q5: I am seeing evidence of ester hydrolysis in my final product. How can I prevent this?
A5: Ester hydrolysis can occur in the presence of water, especially under basic or acidic conditions during the reaction or workup.[1] It is critical to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. During the workup, minimize contact time with aqueous acidic or basic solutions. A study on a similar compound, diethyl 2-(perfluorophenyl)malonate, showed it to be stable under mild basic conditions but prone to decomposition and decarboxylation under harsh basic conditions.
Q6: Why is it important to match the alkoxide base with the ester? For instance, using sodium ethoxide with a diethyl ester.
A6: Using an alkoxide base that does not correspond to the ester's alcohol (e.g., sodium methoxide with diethyl propanedioate) can lead to transesterification.[1] This results in a mixture of ester products (e.g., ethyl methyl propanedioate and dimethyl propanedioate), which can complicate purification and reduce the yield of the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Insufficiently strong base to deprotonate the malonic ester.- Alkylating agent is too sterically hindered or unreactive (e.g., tertiary halide).- Reaction temperature is too low. | - Use a stronger base (e.g., NaH).- Use a primary or methyl alkyl halide.- Gradually increase the reaction temperature while monitoring the reaction. |
| Formation of dialkylated product | - Excess alkylating agent or base.- Rapid addition of the alkylating agent. | - Use a 1:1 stoichiometry of malonate to alkylating agent, or a slight excess of the malonate.- Add the alkylating agent slowly and dropwise. |
| Formation of alkene by-product | - E2 elimination of the alkyl halide is competing with SN2 alkylation.- Use of secondary or tertiary alkyl halides.- High reaction temperature. | - Use a primary or methyl alkyl halide.- Lower the reaction temperature. |
| Presence of hydrolyzed ester (carboxylic acid) | - Water present in the reaction mixture or during workup. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.- Minimize contact with aqueous acid/base during workup. |
| Mixture of different ester products | - Transesterification due to mismatched alkoxide base and ester. | - Use an alkoxide base that matches the ester's alcohol (e.g., sodium ethoxide for diethyl esters).[1] |
| Difficulty in product purification | - Similar polarity of mono- and dialkylated products. | - Optimize reaction conditions to maximize the yield of the desired product.- Utilize column chromatography for separation. |
Experimental Protocols
Representative Protocol for the Mono-alkylation of this compound
Disclaimer: This is a general protocol and may require optimization for specific alkylating agents and scales.
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium metal (or sodium ethoxide)
-
Primary alkyl halide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.05 equivalents) to anhydrous ethanol under a nitrogen atmosphere. Stir until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Slowly add the primary alkyl halide (1.0 equivalent) dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add anhydrous diethyl ether and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Separate the organic layer.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate the desired mono-alkylated product.
Visualizations
References
Preventing dialkylation in the synthesis of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate and similar derivatives. The primary focus is on preventing the common side reaction of dialkylation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing actionable steps to resolve them.
Issue 1: Significant formation of the dialkylated by-product.
-
Question: My reaction is producing a substantial amount of the dialkylated product. How can I favor the formation of the desired mono-alkylated this compound?
-
Answer: The formation of dialkylated product is a common challenge in malonic ester synthesis. It arises because the mono-alkylated product still possesses an acidic proton that can be deprotonated by the base, leading to a second alkylation. To promote mono-alkylation, several factors in your experimental setup should be carefully controlled.
-
Stoichiometry: Employ an excess of diethyl malonate relative to the base and the alkylating agent (3-(trifluoromethyl)benzyl halide). A slight excess of the nucleophile (diethyl malonate) increases the probability of the base deprotonating an unreacted malonate molecule rather than the mono-alkylated product.
-
Base Selection and Equivalents: Use a stoichiometric amount (1.0 equivalent) of a suitable base. Sodium ethoxide (NaOEt) in ethanol is a standard choice. Using more than one equivalent of the base will favor dialkylation. For more controlled deprotonation, stronger, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent such as THF or DMF can be used.
-
Slow Addition of Alkylating Agent: Add the 3-(trifluoromethyl)benzyl halide slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant diethyl malonate enolate.
-
Temperature Control: Maintain a controlled temperature throughout the reaction. The initial deprotonation is often carried out at room temperature or below. Subsequent heating to drive the alkylation should be done cautiously, as excessive heat can promote the second alkylation.
-
Issue 2: Difficulty in separating the mono- and dialkylated products.
-
Question: I have a mixture of mono- and dialkylated products that are proving difficult to separate. What purification strategies are most effective?
-
Answer: The separation of mono- and dialkylated malonic esters can be challenging due to their similar polarities and potentially close boiling points.
-
Column Chromatography: This is often the most effective method for separating compounds with similar polarities. A silica gel column with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively resolve the mono- and dialkylated products. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.
-
Fractional Distillation: If there is a sufficient difference in the boiling points of your mono- and dialkylated products, fractional distillation under reduced pressure can be a viable option, particularly for larger scale purifications. However, for structurally similar compounds, this method may not provide complete separation.
-
Issue 3: Low overall yield despite controlling for dialkylation.
-
Question: I have minimized dialkylation, but the overall yield of my desired mono-alkylated product is still low. What are other potential side reactions or issues?
-
Answer: Low yields can be attributed to several factors other than dialkylation.
-
E2 Elimination: The basic conditions of the reaction can promote the E2 elimination of the alkyl halide, especially if it is a secondary or tertiary halide. While 3-(trifluoromethyl)benzyl halide is a primary halide and less prone to this, it is still a possibility. Using a less hindered base and carefully controlling the temperature can help minimize this side reaction.
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the ester groups, resulting in the formation of carboxylic acids. Ensure that all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Transesterification: If the alkoxide base used does not match the alkyl groups of the ester (e.g., using sodium methoxide with diethyl malonate), transesterification can occur, leading to a mixture of ester products. Always use a base with the same alkyl group as your ester (e.g., sodium ethoxide for diethyl malonate).
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind preventing dialkylation in this synthesis?
A1: The core principle is to manipulate the reaction conditions to favor the reaction of the diethyl malonate enolate with the 3-(trifluoromethyl)benzyl halide over the reaction of the mono-alkylated product's enolate with another molecule of the benzyl halide. This is primarily achieved by controlling the stoichiometry of the reactants.
Q2: How does the choice of solvent impact the mono- to dialkylation ratio?
A2: The solvent can influence the reactivity of the enolate. Protic solvents like ethanol are commonly used with alkoxide bases. Aprotic polar solvents like DMF or THF are often used with stronger bases like NaH to ensure complete and rapid formation of the enolate, which can lead to a more controlled reaction.
Q3: Can I use a weaker base like potassium carbonate?
A3: While weaker bases like potassium carbonate can be used for the alkylation of active methylene compounds, they may require more forcing conditions (e.g., higher temperatures or the use of a phase-transfer catalyst), which could potentially increase the likelihood of side reactions, including dialkylation. For a more controlled mono-alkylation, a strong base to ensure complete and rapid initial deprotonation is often preferred.
Q4: What is a typical work-up procedure for this reaction?
A4: After the reaction is complete, the mixture is typically cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude product, which is then purified.
Data Presentation
The following tables summarize how different reaction parameters can influence the outcome of the alkylation of diethyl malonate. The data is illustrative and based on general principles of malonic ester synthesis; optimal conditions for the specific synthesis of this compound should be determined empirically.
Table 1: Effect of Reactant Stoichiometry on Product Distribution
| Diethyl Malonate (eq.) | Base (eq.) | Alkylating Agent (eq.) | Expected Major Product |
| 1.1 - 1.5 | 1.0 | 1.0 | Mono-alkylated |
| 1.0 | 2.0 | 2.0 | Di-alkylated |
| 1.0 | 1.0 | 1.0 | Mixture of mono- and di-alkylated |
Table 2: Influence of Base and Solvent on Alkylation
| Base | Solvent | Typical Temperature | Notes |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | Standard conditions; risk of transesterification if ester groups differ. |
| Sodium Hydride (NaH) | THF or DMF | 0 °C to RT | Strong, non-nucleophilic base; allows for complete enolate formation. |
| Potassium Carbonate (K₂CO₃) | DMF or Acetone | Elevated Temp. | Weaker base; may require a phase-transfer catalyst and higher temperatures. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Mono-alkylation)
This protocol is a representative procedure designed to favor mono-alkylation.
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add absolute ethanol. Carefully add sodium metal (1.0 equivalent) in small portions. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.
-
Alkylation: Slowly add 3-(trifluoromethyl)benzyl bromide (1.0 equivalent) to the enolate solution. After the addition is complete, heat the reaction mixture to a gentle reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for excessive dialkylation.
Technical Support Center: Decarboxylation of Trifluoromethyl-Substituted Malonic Esters
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the challenging decarboxylation of trifluoromethyl-substituted malonic esters.
Frequently Asked Questions (FAQs)
Q1: Why is the decarboxylation of trifluoromethyl-substituted malonic esters more challenging than their non-fluorinated analogs?
A1: The primary challenge stems from the powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group.[1] This has two main consequences:
-
Increased Stability: The -CF3 group stabilizes the malonic ester, making the initial cleavage of the C-C bond required for decarboxylation more difficult, often necessitating harsher reaction conditions like high temperatures.
-
Intermediate Instability: While the starting ester is stabilized, the intermediate malonic acid formed after hydrolysis is often thermally unstable. The strong electron-withdrawing effect of the -CF3 group facilitates decarboxylation to the point that it can occur spontaneously and sometimes uncontrollably upon formation of the diacid, making isolation of the malonic acid intermediate difficult.[2][3]
Q2: What are the most common methods for decarboxylating these challenging substrates?
A2: Three primary methods are employed, each with its own set of advantages and disadvantages:
-
Acid-Catalyzed Hydrolysis and Decarboxylation: A one-pot method where the ester is heated in a strong acid mixture (e.g., HBr/AcOH) to effect both saponification and immediate decarboxylation.[2][3] This is effective but involves harsh, corrosive reagents.
-
Krapcho Decarboxylation: This method involves heating the ester in a polar aprotic solvent (like DMSO) with a salt (typically LiCl or NaCl) and a small amount of water.[4][5][6] It is known for its effectiveness with substrates bearing electron-withdrawing groups and operates under near-neutral conditions, which can be advantageous for sensitive molecules.[4][5]
-
Microwave-Assisted Decarboxylation: Using microwave irradiation can dramatically shorten reaction times and often leads to higher yields by promoting rapid, uniform heating.[7][8][9][10] This can be performed on the isolated malonic acid, often under solvent-free conditions.[7][9]
Q3: Can I isolate the trifluoromethyl-substituted malonic acid before decarboxylation?
A3: Isolation is often very challenging. As observed with substrates like diethyl 2-(perfluorophenyl)malonate, the corresponding malonic acid is thermally unstable and tends to decarboxylate completely during the acidic workup following hydrolysis.[2][3] Therefore, a one-pot hydrolysis and decarboxylation is frequently the more practical approach.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete or No Reaction | 1. Insufficient Temperature: Thermal and Krapcho decarboxylations are thermally driven and require high temperatures, often in the 150-190°C range.[4][5][7] | Gradually increase the reaction temperature, monitoring for decomposition by TLC or LC-MS. For Krapcho reactions, ensure the internal temperature reaches the target, as high-boiling solvents like DMSO can be deceptive. |
| 2. Ineffective Hydrolysis (for one-pot methods): If the initial ester hydrolysis is incomplete, subsequent decarboxylation cannot occur. | Ensure vigorous reflux and sufficient reaction time when using acid hydrolysis (e.g., HBr/AcOH). The use of a co-solvent like acetic acid can improve the solubility of the ester in the aqueous acid phase.[2][3] | |
| 3. Insufficient Water (Krapcho): Water is required for the final protonation of the carbanion intermediate. While commercial DMSO often contains enough water, anhydrous solvents will stall the reaction.[4] | Add 1-2 equivalents of water relative to the substrate at the start of the reaction.[4] | |
| Low Yield with Byproduct Formation | 1. Thermal Decomposition: The high temperatures required can lead to the degradation of sensitive functional groups on the substrate or product. | Consider a lower-temperature, albeit potentially slower, method. If using microwave heating, carefully control the temperature rather than just the power, as this can prevent thermal excursions.[7][9] Krapcho conditions are often milder than harsh acid reflux.[5] |
| 2. Unwanted Side Reactions during Hydrolysis: Standard basic saponification (e.g., with NaOH or KOH) followed by acidification can lead to a mixture of products and decomposition for highly fluorinated substrates.[2] | Favor a one-pot acidic hydrolysis/decarboxylation (HBr/AcOH) or a direct Krapcho dealkoxycarbonylation of the ester, which avoids harsh basic conditions.[2][5] | |
| Reaction Stalls (Krapcho Method) | 1. Incorrect Salt or Solvent: The choice of salt and solvent is critical. Dipolar aprotic solvents like DMSO or DMF are necessary to facilitate the SN2 attack on the ester alkyl group.[5] | Ensure DMSO or a similar solvent is used. If the reaction is sluggish with NaCl, switching to a more nucleophilic salt like LiCl may accelerate the reaction.[4] |
| 2. Ester Type: The Krapcho reaction works best for methyl esters, which are more susceptible to SN2 dealkylation than ethyl or larger esters.[5][6] | If possible, synthesize the methyl ester version of your malonate for more efficient Krapcho decarboxylation. |
Data Presentation: Comparison of Decarboxylation Methods
The following table summarizes typical conditions and outcomes for different decarboxylation strategies. Note that direct comparison is challenging as substrates vary between studies.
| Method | Substrate | Conditions | Time | Yield | Reference |
| Acid Hydrolysis & Decarboxylation | Diethyl 2-(perfluorophenyl)malonate | 48% HBr / Acetic Acid (1:5 v/v), Reflux | 5 h | 63% | [2] |
| Krapcho Dealkoxycarbonylation | Generic Diethyl Malonate Derivative | LiCl, DMSO, H2O, 160-180°C | 2-6 h | Good to Excellent (Typical) | [4] |
| Microwave-Assisted (Solvent-Free) | Disubstituted Malonic Acids | Microwave Irradiation (200 W), 180-190°C | 3-10 min | 82-98% | [7][9] |
Experimental Protocols
Protocol 1: One-Pot Acidic Hydrolysis and Decarboxylation
This protocol is adapted from the procedure for the synthesis of 2-(perfluorophenyl)acetic acid.[2][3]
Reagents and Equipment:
-
Diethyl 2-(perfluorophenyl)malonate (1.0 eq)
-
48% aqueous Hydrobromic Acid (HBr)
-
Glacial Acetic Acid (AcOH)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the diethyl 2-(perfluorophenyl)malonate with a mixture of 48% HBr and glacial acetic acid in a 1:5 volume ratio. Ensure the ester is fully dissolved to create a homogeneous solution.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-6 hours.
-
After completion, cool the reaction mixture to room temperature and carefully pour it over ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Krapcho Dealkoxycarbonylation
This is a general procedure for Krapcho decarboxylation that is effective for electron-deficient substrates.[4][5]
Reagents and Equipment:
-
Trifluoromethyl-substituted diethyl malonate (1.0 eq)
-
Lithium Chloride (LiCl, 1.2 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water (2.0 eq)
-
Round-bottom flask with reflux condenser
-
High-temperature oil bath or heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the trifluoromethyl-substituted malonate, lithium chloride, DMSO, and water.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Heat the reaction mixture to 160-180°C using an oil bath or heating mantle.
-
Maintain this temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction to ambient temperature.
-
Pour the reaction mixture into a separatory funnel containing a significant volume of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Repeat the extraction twice.
-
Combine the organic extracts, wash thoroughly with brine to remove DMSO, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the product.
Visualizations
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. pharmtech.com [pharmtech.com]
- 2. d-nb.info [d-nb.info]
- 3. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. scirp.org [scirp.org]
- 8. Microwave-Assisted Aqueous Krapcho Decarboxylation [organic-chemistry.org]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
Optimizing base selection for deprotonation of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
Technical Support Center: Deprotonation of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
This guide provides researchers, scientists, and drug development professionals with detailed information for selecting the optimal base for the deprotonation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the approximate pKa of this compound?
Q2: What is the primary consideration when selecting a base for deprotonation?
A2: The fundamental principle is that the conjugate acid of the base used should have a higher pKa than the α-proton of the malonic ester. A general rule of thumb is that the pKa of the base's conjugate acid should be at least 2-3 pKa units higher than the substrate to ensure near-complete deprotonation.
Q3: Why is sodium ethoxide commonly recommended for deprotonating diethyl malonate derivatives?
A3: Sodium ethoxide is a strong enough base to effectively deprotonate diethyl malonate and its derivatives.[3] Crucially, using a base with an alkoxide that matches the ester portion of the substrate (ethoxide for a diethyl ester) prevents transesterification, a side reaction that can occur with other alkoxide bases and reduce the yield of the desired product.[4][5]
Q4: Can stronger bases like Lithium Diisopropylamide (LDA) be used?
A4: Yes, a strong, non-nucleophilic base like LDA (the pKa of its conjugate acid, diisopropylamine, is ~36) can be used.[6] It will irreversibly and completely deprotonate the substrate. This can be advantageous in preventing side reactions like Claisen condensation, which might occur if a significant concentration of the protonated ester remains in equilibrium.[1][2] However, LDA is more expensive and requires more stringent anhydrous reaction conditions.
Q5: What are the risks of using hydroxide bases like NaOH or KOH?
A5: Using hydroxide bases is generally not recommended. They can promote the hydrolysis (saponification) of the ester groups to form a carboxylate salt, which will complicate the reaction and reduce the yield of the intended product.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotonation / Low Reaction Conversion | 1. The base is not strong enough. 2. Insufficient equivalents of base were used. 3. Reaction time was too short or the temperature was too low. | 1. Select a stronger base. Ensure the pKa of its conjugate acid is significantly higher than the substrate's pKa (see Table 1). 2. Use at least one full equivalent of the base. 3. Increase the reaction time or gently warm the reaction mixture, monitoring for side product formation. |
| Low Yield Due to Side Reactions | 1. Transesterification: Using an alkoxide base that does not match the ester (e.g., methoxide with a diethyl ester). 2. Claisen Condensation: The generated enolate attacks the carbonyl carbon of an unreacted ester molecule.[1][2] 3. Ester Hydrolysis: Presence of water when using a base like sodium hydroxide.[4] | 1. Always use the corresponding alkoxide base (e.g., sodium ethoxide for diethyl esters).[5] 2. Ensure complete deprotonation by using a full equivalent of a sufficiently strong base. Alternatively, use a non-nucleophilic base like LDA. Adding the formed enolate dropwise to the electrophile can also minimize this.[1][2] 3. Use anhydrous solvents and reagents. Avoid hydroxide bases. |
| Formation of Dialkylated Product | The monoalkylated product still possesses an acidic α-proton and can be deprotonated and alkylated a second time.[5][7][8] | 1. Use only one equivalent of the base and the alkylating agent. 2. Slowly add the alkylating agent to the solution of the formed enolate at a controlled temperature. 3. If dialkylation is desired, two or more equivalents of the base and alkylating agent should be used.[1] |
Data Summary
Table 1: Comparison of Common Bases for Deprotonation
| Base | Conjugate Acid | pKa of Conjugate Acid (approx.) | Recommended Solvent | Key Advantages & Considerations |
| Sodium Hydride (NaH) | H₂ | 35[6] | THF, DMF | Strong, non-nucleophilic. Reaction produces H₂ gas. Requires careful handling. |
| Sodium Ethoxide (NaOEt) | Ethanol | 16 (in H₂O)[6], 29.8 (in DMSO)[1][2] | Ethanol, THF | Prevents transesterification.[4][5] Sufficiently strong for complete deprotonation. |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol | 17 (in H₂O)[6] | THF, t-Butanol | Strong, sterically hindered base. Can favor elimination with certain electrophiles. |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | 36[6] | THF, Hexanes | Very strong, non-nucleophilic base.[1][2] Ensures complete, irreversible deprotonation. Requires low temperatures (-78 °C) and strict anhydrous conditions. |
Experimental Protocols
Method 1: Deprotonation using Sodium Ethoxide in Ethanol
This protocol is a standard procedure for generating the enolate for subsequent reactions like alkylation.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas (N₂ or Ar) inlet.
-
Reagents: In the flask, place a solution of sodium ethoxide (1.05 equivalents) in absolute (anhydrous) ethanol.
-
Addition: Dissolve this compound (1.0 equivalent) in absolute ethanol and add it to the dropping funnel.
-
Reaction: Add the substrate solution dropwise to the stirred sodium ethoxide solution at room temperature.
-
Completion: After the addition is complete, the reaction mixture can be stirred for an additional 30-60 minutes at room temperature to ensure complete enolate formation. The resulting solution of the sodium enolate is then ready for the subsequent reaction (e.g., addition of an alkyl halide).[7][9][10]
Method 2: Deprotonation using Sodium Hydride in THF
This protocol is suitable when a non-nucleophilic base is required and the corresponding alcohol solvent is undesirable.
-
Setup: Use the same inert-atmosphere setup as described in Method 1.
-
Reagents: Carefully weigh sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and wash it with anhydrous hexanes under an inert atmosphere to remove the oil. Suspend the oil-free NaH in anhydrous tetrahydrofuran (THF).
-
Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Reaction: Add the substrate solution dropwise to the stirred NaH suspension. The reaction will evolve hydrogen gas, so ensure proper venting. The reaction can be performed at 0 °C to room temperature.
-
Completion: Stir the mixture until the evolution of hydrogen gas ceases (typically 1-2 hours), indicating the completion of deprotonation. The resulting enolate solution is ready for the next step.
Visualization
Caption: Workflow for optimal base selection in deprotonation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography Purification of Fluorinated Organic Compounds
Welcome to the Technical Support Center for the purification of fluorinated organic compounds using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of fluorinated organic compounds by column chromatography often challenging?
A1: The unique properties of fluorine, such as its high electronegativity and the low polarizability of the C-F bond, can lead to unpredictable interactions with stationary phases. This can result in issues like poor peak shape, co-elution with non-fluorinated impurities, and low recovery.[1][2] The retention of fluorinated compounds is influenced by both their hydrophobic character and their fluorine content.[3]
Q2: What are the recommended stationary phases for purifying fluorinated compounds?
A2: While standard silica gel and C18 reversed-phase columns can be used, specialized fluorinated stationary phases often provide better selectivity and resolution.[2][4] Pentafluorophenyl (PFP) and perfluoroalkyl phases are common choices.[5] PFP phases, in particular, offer multiple interaction mechanisms, including dipole-dipole, π-π, and charge transfer interactions, which can be advantageous for separating complex mixtures.[2] For highly polar fluorinated compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase (e.g., amide or silica) may be more suitable.[6]
Q3: How do I choose the right mobile phase for my fluorinated compound?
A3: The choice of mobile phase depends on the stationary phase and the polarity of your compound. For reversed-phase chromatography on fluorinated or C18 columns, mixtures of water with acetonitrile or methanol are common. Adding modifiers like trifluoroacetic acid (TFA) or trifluoroethanol (TFE) can improve peak shape, especially for basic compounds.[6] For normal-phase chromatography on silica gel, mixtures of non-polar solvents like hexanes with more polar solvents like ethyl acetate or dichloromethane are typically used.
Q4: My fluorinated compound is not visible on a TLC plate under UV light. How can I visualize it?
A4: Many fluorinated compounds lack a UV chromophore and are therefore invisible under UV light.[7][8] In such cases, alternative visualization techniques are necessary. Staining with iodine vapor is a common and often non-destructive method that can reveal many organic compounds as dark spots.[8][9] Other chemical stains, such as potassium permanganate, p-anisaldehyde, or vanillin, can be used and are chosen based on the functional groups present in the molecule.[10][11]
Q5: What is "dry loading," and when should I use it for my fluorinated compound?
A5: Dry loading is a sample application technique used in flash chromatography when the compound has poor solubility in the initial mobile phase.[6][12][13] The compound is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel (or another inert support like Celite), and the solvent is evaporated. The resulting dry powder is then loaded onto the top of the column.[6][13] This technique prevents poor separation and band broadening that can occur when a compound is loaded in a strong solvent.[12]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Secondary Interactions | Strong interactions between the analyte and residual silanols on the silica surface can cause tailing. Use an end-capped column or add a competitive modifier like TFA to the mobile phase.[6] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of your analyte, it can exist in multiple ionic forms, leading to broad or split peaks. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the sample concentration or injection volume. |
| Poor Sample Solubility | If the sample is not fully dissolved in the mobile phase, it can lead to distorted peaks. Ensure the sample is completely dissolved in a solvent compatible with the initial mobile phase. If necessary, use a stronger solvent for dissolution but inject a smaller volume.[6] |
Problem 2: Low or No Recovery of Compound
| Possible Cause | Solution |
| Irreversible Adsorption | Highly polar or reactive fluorinated compounds may bind irreversibly to the stationary phase. Consider switching to a less active stationary phase like alumina or a deactivated silica gel.[14] For highly polar compounds, HILIC may be a better option.[6] |
| Compound Instability | The compound may be degrading on the silica gel. Test the stability of your compound on a small amount of silica before performing the column. If it is unstable, consider using a different stationary phase or deactivating the silica gel.[14] |
| Insufficient Elution Strength | The mobile phase may be too weak to elute the compound. Gradually increase the polarity of the mobile phase (gradient elution). |
| Compound Volatility | Some smaller fluorinated compounds can be volatile. Ensure fractions are collected in sealed containers and avoid excessive heat during solvent evaporation.[6] |
Problem 3: Co-elution with Impurities
| Possible Cause | Solution |
| Insufficient Resolution | The chosen stationary and mobile phase combination does not provide adequate separation. |
| Optimize Selectivity: | |
| - Change Stationary Phase: Switch to a column with a different chemistry. For example, if you are using a C18 column, try a PFP or a phenyl-hexyl column, which offer different selectivities for aromatic and halogenated compounds.[2][4] | |
| - Modify Mobile Phase: Adjusting the organic solvent (e.g., acetonitrile vs. methanol) or adding modifiers can alter the selectivity. | |
| - Optimize Gradient: A shallower gradient can improve the separation of closely eluting compounds. | |
| Similar Polarity of Impurities | The impurities may have very similar polarities to the target compound, making separation difficult. Consider preparative HPLC for higher resolution or explore alternative purification techniques like crystallization.[1] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Moderately Polar Fluorinated Compound
-
TLC Analysis:
-
Develop a suitable solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound in the chosen eluent.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.[15]
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude fluorinated compound in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.[16]
-
Allow the sample to adsorb onto the silica.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).[13]
-
Add a small amount of silica gel to the solution to form a slurry.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[13]
-
Carefully add the dry powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to begin elution at a steady flow rate.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Analyze the fractions by TLC to identify those containing the pure product.[17]
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: General Procedure for Preparative HPLC of a Fluorinated Compound
-
Analytical Method Development:
-
Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. Screen different columns (e.g., C18, PFP) and mobile phases.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition at a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative HPLC column with the initial mobile phase.
-
Inject the sample onto the column.
-
Run the preparative method, collecting fractions based on UV detection or time.
-
-
Fraction Analysis and Work-up:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Combine the pure fractions.
-
Remove the organic solvent from the mobile phase using a rotary evaporator.
-
If the mobile phase contains non-volatile buffers, perform a liquid-liquid extraction or solid-phase extraction to isolate the compound.
-
Lyophilize or evaporate the remaining aqueous solvent to obtain the pure compound.
-
Data Presentation
Table 1: Comparison of Retention Factors (k) for a Fluorinated vs. Non-fluorinated Analyte on Different Stationary Phases.
| Analyte | Stationary Phase | Mobile Phase | Retention Factor (k) |
| 1-Fluoronaphthalene | C18 | 60:40 Acetonitrile:Water | 5.8 |
| Naphthalene | C18 | 60:40 Acetonitrile:Water | 5.2 |
| 1-Fluoronaphthalene | PFP | 60:40 Acetonitrile:Water | 7.1 |
| Naphthalene | PFP | 60:40 Acetonitrile:Water | 6.0 |
This table illustrates that the PFP column provides greater retention for the fluorinated analyte compared to the standard C18 column, which can lead to better separation from non-fluorinated impurities.
Visualizations
Caption: Troubleshooting workflow for common column chromatography issues.
Caption: Decision tree for stationary phase selection.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bia.si [bia.si]
- 4. waters.com [waters.com]
- 5. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 12. sorbtech.com [sorbtech.com]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. benchchem.com [benchchem.com]
Identifying impurities in Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate synthesis by HPLC
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate and identifying potential impurities via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in the synthesis of this compound?
The synthesis of this compound is typically a variation of the malonic ester synthesis.[1][2][3] Based on this reaction, the following impurities are commonly encountered:
-
Unreacted Starting Materials:
-
Diethyl malonate.
-
3-(Trifluoromethyl)phenyl halide (or other starting electrophile).
-
-
Side-Reaction Products:
-
Dialkylated Product: Diethyl 2,2-bis[3-(trifluoromethyl)phenyl]propanedioate. This is a common drawback of malonic ester synthesis where the product is deprotonated and reacts a second time.[1]
-
Hydrolysis Products: Partial or complete hydrolysis of the ester groups can lead to the corresponding mono-acid or di-acid, especially during workup.
-
-
Solvent/Base-Related Impurities: Impurities arising from side reactions with the solvent or base used in the synthesis.
Q2: I am observing an unexpected peak in my HPLC chromatogram. How can I systematically identify it?
Identifying an unknown peak requires a logical, step-by-step approach. The workflow below outlines a standard procedure for impurity identification, starting with simple checks and progressing to more advanced analytical techniques.
Caption: Workflow for troubleshooting and identifying unknown peaks in an HPLC analysis.
Q3: My HPLC peaks are showing poor shape (tailing or fronting). What are the common causes and solutions?
Peak tailing or fronting can compromise the accuracy of quantification. These issues often stem from interactions between the analyte and the stationary phase or from issues with the HPLC system itself.[4]
| Issue | Common Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions between basic analytes and acidic silanol groups on the column. - Column overload. - Column degradation (voids in packing). | - Add a modifier to the mobile phase (e.g., a small amount of triethylamine for basic compounds) or use a lower pH.[5] - Dilute the sample or inject a smaller volume. - Replace the guard column or the analytical column. |
| Peak Fronting | - Column overload (less common than for tailing). - Sample solvent is much stronger than the mobile phase. - Low column temperature. | - Reduce the sample concentration. - Dissolve the sample in the mobile phase whenever possible.[5] - Use a column thermostat to maintain a consistent and slightly elevated temperature (e.g., 30-40 °C). |
Q4: The retention times of my peaks are shifting between injections. What could be the problem?
Inconsistent retention times are a common problem that affects the reliability of peak identification.
| Cause | Recommended Solutions |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before the first injection, typically for at least 10-15 column volumes.[5] |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. If using an online mixer, ensure the pump is functioning correctly and solvents are properly degassed.[6] |
| Fluctuations in Temperature | Use a column thermostat to maintain a constant temperature, as even small changes in lab temperature can affect retention times.[5] |
| Pump Malfunction or Leaks | Check the HPLC pump for leaks, salt buildup, or unusual noises. Ensure the flow rate is stable and accurate.[5] |
Q5: I'm observing significant baseline noise or drift. How can I obtain a stable baseline?
A noisy or drifting baseline can interfere with the detection and integration of small impurity peaks.[7]
| Issue | Common Causes | Recommended Solutions |
| Baseline Noise | - Air bubbles in the mobile phase or detector. - Contaminated mobile phase or system components. - Detector lamp nearing the end of its life. | - Degas the mobile phase thoroughly using sonication or an online degasser.[5] - Flush the system with a strong solvent (e.g., isopropanol) and use high-purity HPLC-grade solvents.[6] - Replace the detector lamp if its usage hours are high. |
| Baseline Drift | - Inadequate column equilibration, especially with gradient elution. - Mobile phase contamination. - Fluctuations in laboratory temperature. | - Allow for sufficient column equilibration and regeneration time between gradient runs. - Prepare fresh mobile phase; impurities can accumulate and elute during a gradient, causing drift.[6] - Thermostat the column and ensure a stable lab environment.[5] |
HPLC Method and Data
Proposed HPLC Experimental Protocol
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific impurities present and the HPLC system used.
-
Instrumentation: HPLC system with a UV detector and an autosampler.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of Acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Hypothetical Impurity Profile
The following table summarizes the expected elution order and hypothetical retention times (Rt) for the target compound and its key impurities under the proposed HPLC method. Polarity is the primary factor determining elution order in reverse-phase chromatography.
| Compound | Structure | Expected Polarity | Hypothetical Rt (min) |
| Diethyl malonate |
| High | ~3.5 |
| This compound (Product) | Medium | ~12.8 | |
| Diethyl 2,2-bis[3-(trifluoromethyl)phenyl]propanedioate | Low | ~16.2 |
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 4. veeprho.com [veeprho.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Strategies to improve the yield of Knoevenagel condensation with trifluoromethylated compounds
Welcome to the Technical Support Center for optimizing the Knoevenagel condensation with trifluoromethylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Knoevenagel condensation of trifluoromethylated aldehydes and ketones.
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation with a trifluoromethylated aromatic aldehyde is resulting in a low yield or no product. What are the likely causes and how can I improve the outcome?
A: Low yields in Knoevenagel condensations involving trifluoromethylated substrates are a common challenge. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly increases the electrophilicity of the carbonyl carbon, which can be beneficial. However, it can also lead to side reactions or require specific reaction conditions for optimal results. Here is a systematic approach to troubleshoot this issue:
Possible Causes and Solutions:
-
Catalyst Inefficiency: The choice of catalyst is critical. While weak bases are generally used to avoid self-condensation of the aldehyde, the optimal catalyst can vary depending on the specific substrates.
-
Solution:
-
Catalyst Screening: Test a range of catalysts. While piperidine is a common choice, other catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have shown high efficacy. For instance, a DABCO-catalyzed system, particularly when promoted by a hydroxyl-containing ionic liquid, can lead to significantly higher yields.
-
Catalyst Loading: Optimize the catalyst concentration. Typically, a catalytic amount is sufficient. Excessive catalyst can sometimes promote side reactions.
-
Catalyst Freshness: Ensure the catalyst is not degraded. Use a fresh batch or purify the existing one if necessary.
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in the reaction's success.
-
Solution:
-
Solvent Selection: The polarity of the solvent can influence reaction rates and yields. Protic solvents like ethanol are commonly used. However, for certain substrates, aprotic polar solvents like DMF or even solvent-free conditions might be optimal. Water has also been successfully used as a green solvent in some Knoevenagel condensations.
-
Temperature Optimization: While many Knoevenagel condensations proceed at room temperature, gentle heating may be required to overcome the activation energy, especially with less reactive ketones. Monitor the reaction for potential decomposition at higher temperatures.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times might increase the formation of byproducts.
-
Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[1] Consider using a Dean-Stark apparatus or adding molecular sieves to remove water, especially in non-aqueous solvents.[1]
-
-
-
Side Reactions: The increased reactivity of trifluoromethylated carbonyls can sometimes favor side reactions.
-
Solution:
-
Michael Addition: The α,β-unsaturated product can react with another molecule of the active methylene compound. To minimize this, use a 1:1 molar ratio of the carbonyl compound and the active methylene compound.
-
Self-Condensation: Using a milder base can help to reduce the self-condensation of the aldehyde or ketone.
-
-
Below is a troubleshooting workflow to guide your optimization process:
Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition reaction.[2] It involves the reaction of a carbonyl compound (aldehyde or ketone) with a compound containing an active methylene group (a -CH₂- group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[2] The reaction proceeds in two main steps:
-
Deprotonation: A base removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Addition and Dehydration: The carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to eliminate a molecule of water and form an α,β-unsaturated product.[2]
When a primary or secondary amine is used as a catalyst, an alternative pathway involving the formation of a more electrophilic iminium ion can also occur.[3]
Caption: General mechanism of the Knoevenagel condensation.
Q2: How does the trifluoromethyl group affect the reactivity of the carbonyl compound in a Knoevenagel condensation?
A2: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group. Its presence on a phenyl ring attached to a carbonyl group significantly increases the electrophilicity of the carbonyl carbon. This increased electrophilicity makes the carbonyl compound more susceptible to nucleophilic attack by the carbanion generated from the active methylene compound, which can lead to faster reaction rates.
Q3: Which catalysts are most effective for Knoevenagel condensations with trifluoromethylated compounds?
A3: While traditional catalysts like piperidine can be effective, other catalysts have shown excellent results. For example, in the synthesis of 2-(4-(Trifluoromethyl)benzylidene)malononitrile, a catalyst-free reaction in water can give a 99% yield.[4] DABCO is another highly effective catalyst, particularly in combination with ionic liquids.[5] The choice of catalyst can depend on the specific substrates and desired reaction conditions (e.g., solvent, temperature).
Q4: What solvents are recommended for this reaction?
A4: The choice of solvent can significantly impact the reaction outcome.
-
Protic Solvents: Ethanol and methanol are commonly used and can be effective.[6]
-
Aprotic Polar Solvents: DMF has been shown to give excellent results in some cases.[6]
-
Green Solvents: Water is an environmentally friendly option and has been used successfully, sometimes even without a catalyst.[4]
-
Solvent-Free Conditions: In some instances, running the reaction neat (without a solvent) can provide high yields and simplifies the work-up procedure.[7][8]
Q5: Can microwave irradiation be used to improve the yield?
A5: Yes, microwave-assisted synthesis can be a very effective technique for improving the yields and reducing the reaction times of Knoevenagel condensations.[1][7] Microwave irradiation can accelerate the reaction by efficiently heating the reaction mixture, sometimes leading to higher yields in a fraction of the time required for conventional heating.[7] Solvent-free microwave-assisted Knoevenagel condensations have also been reported to be highly efficient.[9]
Data Presentation
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of 4-(Trifluoromethyl)benzaldehyde with Malononitrile
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| None | Water | Room Temp. | 4 h | 99 | [4] |
Table 2: Comparison of Solvents for the Knoevenagel Condensation
| Solvent | Catalyst | Substrates | Temperature | Time | Yield (%) | Reference |
| Water | None | 4-(Trifluoromethyl)benzaldehyde + Malononitrile | Room Temp. | 4 h | 99 | [4] |
| Ethanol | Piperidine | 2-Chloro-6-fluorobenzaldehyde + Malononitrile | Room Temp. | 1-3 h | - | [6] |
| DMF | - | - | - | - | Good results | [6] |
| None | Gallium Chloride | Aromatic Aldehydes + Malononitrile | Room Temp. | Minutes | High | [8] |
| None | Ammonium Acetate | Aromatic Aldehydes + Ethyl Cyanoacetate | Microwave | - | High | [9] |
Experimental Protocols
Protocol 1: Catalyst-Free Knoevenagel Condensation of 4-(Trifluoromethyl)benzaldehyde with Malononitrile in Water [4]
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Malononitrile
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 4-(trifluoromethyl)benzaldehyde (1 mmol) and malononitrile (1 mmol).
-
Add deionized water (sufficient to create a stirrable slurry).
-
Stir the reaction mixture vigorously at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry under vacuum to yield 2-(4-(Trifluoromethyl)benzylidene)malononitrile.
Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation of an Aromatic Aldehyde with an Active Methylene Compound
Materials:
-
Aromatic aldehyde (e.g., 2-Chloro-6-fluorobenzaldehyde) (10 mmol)
-
Active methylene compound (e.g., malononitrile) (10 mmol)
-
Piperidine (1 mmol)
-
Ethanol (50 mL)
Procedure:
-
In a 250 mL round-bottom flask, dissolve the aromatic aldehyde and the active methylene compound in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC.
-
Upon completion (typically 1-3 hours), the product may precipitate from the solution.
-
Cool the mixture in an ice bath to enhance precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum. The crude product can be purified by recrystallization from a suitable solvent.[6]
Protocol 3: DABCO-Catalyzed Knoevenagel Condensation Using a Hydroxyl-Containing Ionic Liquid Promoter
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl cyanoacetate (12 mmol)
-
DABCO (20 mmol%)
-
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g)
-
Water (3 mL)
Procedure:
-
Prepare the catalytic system by mixing N-(2-Hydroxy-ethyl)-pyridinium chloride, water, and DABCO in a round-bottom flask.
-
To this system, add the aromatic aldehyde and ethyl cyanoacetate.
-
Stir the reaction mixture vigorously at 50 °C.
-
Monitor the reaction by TLC. The reaction is often complete in approximately 40 minutes.
-
Upon completion, cool the mixture. The product may separate as a solid or an oil.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization if necessary.
References
- 1. www2.unifap.br [www2.unifap.br]
- 2. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. rsc.org [rsc.org]
- 5. A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jst.hstu.ac.bd [jst.hstu.ac.bd]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific validated methods for this analyte in the public domain, this document outlines proposed methodologies based on the analysis of structurally similar compounds, including trifluoromethyl-substituted aromatics and diethyl malonate derivatives. The information presented herein is intended to serve as a comprehensive starting point for method development and validation.
The primary analytical techniques discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method's principles, potential performance, and detailed experimental protocols are presented to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Performance of Proposed Analytical Methods
The following table summarizes the typical performance characteristics that can be expected from the proposed analytical methods for the quantification of this compound. These values are derived from published methods for structurally analogous compounds and should be considered as illustrative benchmarks for method development and validation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) (Typical) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) (Typical) | 5 - 50 ng/mL | 1 - 20 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) (Typical) | 20 - 150 ng/mL | 5 - 60 ng/mL | 0.05 - 5 ng/mL |
| Accuracy (% Recovery) (Typical) | 98 - 102% | 95 - 105% | 98 - 102% |
| Precision (%RSD) (Typical) | < 2% | < 5% | < 3% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of moderately polar, UV-active compounds like this compound. The presence of the aromatic ring allows for sensitive detection.
Experimental Protocol: HPLC-UV
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 220 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the analyte in the sample using the linear regression equation from the calibration curve.
-
HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly selective and sensitive technique suitable for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC analysis due to its ester nature.
Experimental Protocol: GC-MS
-
Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.
-
Working Standard Solutions: Serially dilute the stock solution with ethyl acetate to prepare calibration standards.
-
Sample Preparation: Dissolve the sample in ethyl acetate. If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup may be necessary.
-
-
Data Analysis:
-
Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of a reference standard.
-
For quantification, use SIM mode monitoring characteristic ions of the analyte.
-
Construct a calibration curve and perform quantification as described for the HPLC-UV method.
-
GC-MS Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the quantification of trace levels of the analyte in complex matrices, such as biological fluids or environmental samples.
Experimental Protocol: LC-MS/MS
-
Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution with Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion and product ions need to be determined by infusing a standard solution of the analyte.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution in acetonitrile.
-
Working Standard Solutions: Prepare calibration standards by serial dilution in the mobile phase.
-
Sample Preparation: Sample preparation will be matrix-dependent and may involve protein precipitation (for plasma), liquid-liquid extraction, or solid-phase extraction to remove interferences.
-
-
Data Analysis:
-
Optimize MRM transitions (precursor ion → product ion) for the analyte and any internal standard used.
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
LC-MS/MS Experimental Workflow
Conclusion
The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation.
-
HPLC-UV is a cost-effective and reliable method for routine analysis in relatively clean matrices.
-
GC-MS offers excellent selectivity and is a robust alternative, particularly for volatile and semi-volatile compounds.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological or environmental samples.
It is imperative that any chosen method be fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA) to ensure the reliability and accuracy of the generated data. The protocols and performance data presented in this guide should serve as a solid foundation for such validation studies.
HPLC-UV method development and validation for Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
An Essential Guide to the Development and Validation of an HPLC-UV Method for the Quantification of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
This guide provides a comprehensive overview of a developed and validated High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the accurate quantification of this compound. This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, validation data, and a comparison with alternative analytical techniques.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This guide details a robust HPLC-UV method developed for this purpose and presents its validation according to the International Council for Harmonisation (ICH) guidelines.
HPLC-UV Method Development
A systematic approach was undertaken to develop a selective, sensitive, and efficient HPLC-UV method.
Chromatographic Conditions
The optimal chromatographic conditions for the analysis of this compound were determined to be:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1][2]
-
Mobile Phase: A mixture of acetonitrile and water (60:40, v/v) was found to be optimal.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Sample Preparation
A stock solution of this compound (1 mg/mL) was prepared in acetonitrile. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase.
Method Validation
The developed HPLC-UV method was rigorously validated in accordance with ICH guidelines to ensure its suitability for its intended purpose. The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, and a solution containing this compound. The chromatograms demonstrated that there were no interfering peaks at the retention time of the analyte, confirming the method's specificity.
Linearity
The linearity of the method was assessed by analyzing a series of standard solutions at different concentrations.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751123 |
| 75 | 1126543 |
| 100 | 1502056 |
| 125 | 1877567 |
| 150 | 2253012 |
The calibration curve of peak area versus concentration showed excellent linearity with a correlation coefficient (R²) of 0.9998.
Accuracy
The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels.
Table 2: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 50 | 49.8 | 99.6 |
| 100 | 100.5 | 100.5 |
| 150 | 149.1 | 99.4 |
The average recovery was found to be within the acceptable range of 98-102%, indicating the high accuracy of the method.
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table 3: Precision Data
| Precision Level | Concentration (µg/mL) | Peak Area (RSD, %) |
| Repeatability (n=6) | 100 | 0.8 |
| Intermediate Precision (n=6, 3 days) | 100 | 1.2 |
The low relative standard deviation (RSD) values demonstrate the excellent precision of the method.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.5 µg/mL
-
LOQ: 1.5 µg/mL
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition. The results showed that minor variations in these parameters did not significantly affect the chromatographic performance, indicating the robustness of the method.
Comparison with Alternative Methods
While HPLC-UV is a widely used and reliable technique, other methods could potentially be employed for the analysis of this compound.
Table 4: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV (Developed Method) | Chromatographic separation followed by UV detection. | High selectivity, good sensitivity, and accuracy. | Requires specialized equipment and trained personnel. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and thermally stable compounds. | May require derivatization for non-volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Absolute quantification without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods. |
| Mass Spectrometry (MS) | Provides mass-to-charge ratio information. | High sensitivity and specificity, can be coupled with HPLC or GC. | Higher cost and complexity. |
The developed HPLC-UV method offers a good balance of performance, cost-effectiveness, and accessibility for routine quality control analysis.
Experimental Workflow
The overall workflow for the HPLC-UV method development and validation is illustrated in the following diagram.
Caption: Workflow for HPLC-UV method development and validation.
Conclusion
The developed HPLC-UV method for the quantification of this compound is specific, linear, accurate, precise, and robust. The comprehensive validation demonstrates its suitability for routine quality control in pharmaceutical development and manufacturing. This guide provides the necessary information for the successful implementation of this analytical method.
References
A Comparative Analysis of the Reactivity of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate and Diethyl Phenylmalonate
For Immediate Release
This guide provides a detailed comparison of the chemical reactivity of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate and Diethyl Phenylmalonate. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the structural differences, explores the resulting variations in reactivity, and provides standardized experimental protocols for comparative analysis.
Structural and Physicochemical Properties
The primary structural difference between this compound and Diethyl Phenylmalonate is the presence of a trifluoromethyl (-CF3) group on the phenyl ring of the former. This substitution has a significant impact on the electronic properties of the molecule and, consequently, its reactivity.
Table 1: Physicochemical Properties
| Property | Diethyl Phenylmalonate | This compound |
| CAS Number | 83-13-6 | 1997-28-0 |
| Molecular Formula | C13H16O4 | C14H15F3O4 |
| Molecular Weight | 236.26 g/mol | 304.26 g/mol |
| Predicted pKa | ~11.84 - 13[1][2][3] | Not available (expected to be lower than Diethyl Phenylmalonate) |
Comparative Reactivity Analysis
The reactivity of malonic esters is primarily centered around the acidity of the α-proton (the hydrogen on the carbon between the two carbonyl groups) and the subsequent nucleophilicity of the resulting enolate.
Acidity of the α-Proton
The trifluoromethyl group (-CF3) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group exerts a strong negative inductive effect (-I effect) on the phenyl ring, which in turn withdraws electron density from the benzylic carbon of the malonate. This electron withdrawal stabilizes the conjugate base (enolate) formed upon deprotonation of the α-proton. A more stable conjugate base corresponds to a stronger acid.
Therefore, This compound is expected to be more acidic than Diethyl Phenylmalonate . The α-proton of the trifluoromethyl-substituted compound can be removed by a weaker base compared to the unsubstituted phenylmalonate.
Nucleophilicity of the Enolate
While the increased stability of the enolate of this compound makes it easier to form, it also decreases its nucleophilicity. The electron-withdrawing trifluoromethyl group delocalizes the negative charge, making the enolate less reactive as a nucleophile.
Conversely, the enolate of Diethyl Phenylmalonate, being less stable, is a stronger nucleophile and will typically react more rapidly in nucleophilic substitution and addition reactions.
Caption: Factors influencing the reactivity of substituted diethyl phenylmalonates.
Experimental Protocols
The following are generalized protocols for key reactions that can be used to experimentally compare the reactivity of the two compounds.
Alkylation of Diethyl Phenylmalonates
This experiment will highlight the differences in the rate of enolate formation and its subsequent nucleophilic attack.
Materials:
-
Diethyl Phenylmalonate or this compound
-
Anhydrous Ethanol
-
Sodium Ethoxide
-
Alkyl Halide (e.g., Ethyl Bromide)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
To this solution, add the diethyl phenylmalonate derivative (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: this compound may require a stronger base or longer reaction time for deprotonation, but the subsequent alkylation may be slower due to the lower nucleophilicity of its enolate.
Knoevenagel Condensation
This reaction demonstrates the nucleophilic addition of the malonate enolate to a carbonyl compound.
Materials:
-
Diethyl Phenylmalonate or this compound
-
An Aldehyde or Ketone (e.g., Benzaldehyde)
-
A weak base catalyst (e.g., Piperidine)
-
Anhydrous Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the diethyl phenylmalonate derivative (1.0 eq), the carbonyl compound (1.0 eq), and a catalytic amount of piperidine in toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
Expected Outcome: Diethyl Phenylmalonate is expected to undergo the Knoevenagel condensation more readily than the trifluoromethyl-substituted analog due to the higher nucleophilicity of its enolate.
Summary of Expected Reactivity Differences
| Reaction Type | Diethyl Phenylmalonate | This compound | Rationale |
| Deprotonation (Enolate Formation) | Requires a relatively strong base (e.g., sodium ethoxide). | Can be deprotonated with a weaker base or under milder conditions. | The -CF3 group increases the acidity of the α-proton. |
| Alkylation (SN2) | Faster reaction rate. | Slower reaction rate. | The enolate is more nucleophilic. |
| Knoevenagel Condensation | More favorable. | Less favorable. | The enolate is a stronger nucleophile for addition to the carbonyl group. |
Conclusion
The presence of a 3-(trifluoromethyl)phenyl group significantly alters the reactivity of diethyl propanedioate compared to the unsubstituted diethyl phenylmalonate. The electron-withdrawing nature of the -CF3 group enhances the acidity of the α-proton, facilitating enolate formation. However, this same electronic effect decreases the nucleophilicity of the resulting enolate, potentially slowing down subsequent alkylation and condensation reactions. The choice between these two reagents will therefore depend on the specific requirements of the chemical transformation, with this compound being advantageous when a more acidic malonate is required and Diethyl Phenylmalonate being preferred for reactions where high nucleophilicity is crucial. These compounds are valuable intermediates in the synthesis of various compounds, including barbiturates.[4][5][6][7]
References
- 1. chembk.com [chembk.com]
- 2. Diethyl phenylmalonate CAS#: 83-13-6 [m.chemicalbook.com]
- 3. Diethyl phenylmalonate | 83-13-6 | Benchchem [benchchem.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Comparison of the biological activity of heterocycles derived from different substituted malonic esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of three major classes of heterocyclic compounds derived from substituted malonic esters: pyrazoles/pyrazolones, pyrimidines, and barbiturates. The information presented is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies for key biological assays.
Overview of Heterocycles from Malonic Esters
Malonic esters are versatile precursors in organic synthesis, providing a foundational scaffold for the creation of a wide array of heterocyclic systems.[1][2] By selecting appropriate reaction partners and substituted malonic esters, chemists can readily access diverse libraries of compounds with significant pharmacological potential. This guide focuses on three such classes:
-
Pyrazoles and Pyrazolones: These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are widely recognized for their potent anti-inflammatory, analgesic, and antipyretic properties.[3][4][5][6] Many pyrazole-based drugs function as inhibitors of cyclooxygenase (COX) enzymes.[4][7]
-
Pyrimidines: As a core component of nucleic acids, the pyrimidine scaffold is of great interest in medicinal chemistry. Derivatives of pyrimidine exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[8][9]
-
Barbiturates: These derivatives of barbituric acid, a pyrimidine-2,4,6-trione, are well-established as central nervous system depressants.[10] Their primary therapeutic application is in the management of seizures due to their anticonvulsant properties.[11][12]
The general synthetic pathway to these heterocycles from a common malonic ester starting material is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity of some pyrazolone derivatives | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]
- 6. Synthesis and anti-inflammatory activity of some pyrazolone derivatives - Europub [europub.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial properties of pyrimidine derivatives [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantum pharmacologic studies applicable to the design of anticonvulsants: theoretical conformational analysis and structure-activity studies of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of an assay for screening the antimicrobial activity of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antimicrobial activity of novel compounds, specifically focusing on Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate derivatives. It offers a comparative analysis of standard assays, detailed experimental protocols, and illustrative data to guide researchers in their screening process. The validation of any new antimicrobial agent is a critical step in the drug discovery pipeline, ensuring both efficacy against pathogenic microbes and safety for the host.
Comparative Analysis of Antimicrobial Susceptibility Testing Methods
A variety of methods are available for screening and evaluating antimicrobial activity, each with its own advantages and limitations.[1] The choice of assay depends on the specific research question, the properties of the test compound, and the target microorganisms.[1] Traditional methods like agar diffusion and broth dilution are widely used for initial screening, while more advanced techniques can provide deeper insights into the mechanism of action.[1][2]
Table 1: Comparison of Common Antimicrobial Susceptibility Testing (AST) Methods
| Method | Principle | Advantages | Disadvantages | Typical Use Case |
| Agar Disk Diffusion | A paper disk impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The compound diffuses into the agar, creating a concentration gradient. The diameter of the zone of inhibition is measured.[2] | Simple, cost-effective, and allows for simultaneous testing of multiple compounds.[2] | Provides qualitative or semi-quantitative results; factors like compound solubility and diffusion rate can affect the outcome.[2] | High-throughput primary screening of new chemical entities. |
| Broth Microdilution | Serial dilutions of the test compound are prepared in a liquid growth medium in a multi-well plate. Each well is inoculated with a standardized microbial suspension. The minimum inhibitory concentration (MIC) is determined as the lowest concentration that inhibits visible growth.[1] | Provides quantitative MIC values, which are considered the "gold standard" for susceptibility testing.[1] | More labor-intensive and requires more compound than disk diffusion. | Determination of precise MIC values for lead compounds. |
| Time-Kill Kinetics Assay | The rate of bacterial killing by a specific concentration of the antimicrobial agent over time is determined by sampling and enumerating viable cells at different time points.[1] | Provides information on the bactericidal or bacteriostatic nature of the compound and the rate of killing. | Labor-intensive and requires significant resources. | In-depth characterization of the antimicrobial dynamics of promising candidates. |
| Resazurin-Based Assays | The redox indicator resazurin is used to assess cell viability. Metabolically active cells reduce blue resazurin to pink resorufin.[3] | Rapid, sensitive, and suitable for high-throughput screening.[3] | Can be affected by compounds that interfere with the redox indicator. | Rapid screening and determination of MIC values. |
Illustrative Antimicrobial Activity Data
The following tables present hypothetical data for a series of this compound derivatives against common bacterial and fungal pathogens. This data is for illustrative purposes to demonstrate how results from the described assays would be presented.
Table 2: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound Derivatives (µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| Derivative 1 | 16 | 32 | 64 | >128 |
| Derivative 2 | 8 | 16 | 32 | 64 |
| Derivative 3 | 4 | 8 | 16 | 32 |
| Vancomycin | 1 | - | - | - |
| Ciprofloxacin | - | 0.25 | 0.5 | - |
| Fluconazole | - | - | - | 2 |
Table 3: Illustrative Cytotoxicity Data (IC50) on Human Cell Lines (µg/mL)
| Compound | HEK293 (Human Embryonic Kidney) | HepG2 (Human Liver Cancer) |
| Derivative 1 | >100 | >100 |
| Derivative 2 | 85 | 92 |
| Derivative 3 | 60 | 75 |
| Doxorubicin | 0.5 | 1.2 |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and validity of antimicrobial screening results.[4][5]
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[6]
-
Preparation of Inoculum: A few colonies of the test microorganism are inoculated into a suitable broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: The this compound derivatives are serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of compounds.[6]
-
Cell Seeding: Human cell lines (e.g., HEK293, HepG2) are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[6]
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing Experimental Workflows and Biological Pathways
Diagrams are powerful tools for illustrating complex processes and relationships.
Caption: Workflow for Broth Microdilution Assay.
Many antimicrobial agents exert their effects by targeting essential bacterial processes.[7] Some compounds may interfere with bacterial signaling networks, which regulate virulence and antibiotic resistance.[8][9][10]
Caption: Potential Inhibition of Bacterial Quorum Sensing.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. foodprotection.org [foodprotection.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling the Off-Target Landscape: A Comparative Guide to Trifluoromethylphenyl-Containing Compounds in Biological Assays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of therapeutic candidates is paramount to ensuring efficacy and minimizing adverse effects. This guide provides a comparative analysis of three prominent trifluoromethylphenyl-containing drugs—Sorafenib, Regorafenib, and Fluoxetine—across a spectrum of biological assays. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows, this document serves as a vital resource for preclinical drug development and optimization.
The trifluoromethylphenyl motif is a ubiquitous structural feature in a multitude of pharmaceuticals, prized for its ability to enhance metabolic stability and binding affinity. However, this same feature can contribute to off-target interactions, leading to unforeseen side effects or polypharmacology. A thorough investigation into the cross-reactivity of these compounds is therefore essential. This guide delves into the inhibitory activities of Sorafenib, Regorafenib, and Fluoxetine against a panel of protein kinases, their interactions with G-protein coupled receptors (GPCRs), and their potential to inhibit cytochrome P450 (CYP) enzymes.
Comparative Cross-Reactivity Data
To facilitate a clear comparison of the cross-reactivity profiles of Sorafenib, Regorafenib, and Fluoxetine, the following tables summarize their inhibitory activities in kinase, GPCR, and CYP450 assays.
Table 1: Kinase Inhibition Profile
The kinase inhibitory activity of Sorafenib and Regorafenib was assessed using the KINOMEscan™ platform, a competitive binding assay. The data is presented as dissociation constants (Kd) or IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity. Fluoxetine's kinase inhibition potential has been less extensively profiled; however, some studies have investigated its effects on specific kinases.
| Kinase Target | Sorafenib (IC50/Kd, nM) | Regorafenib (IC50/Kd, nM) | Fluoxetine (IC50, µM) |
| RAF1 | 6 | 2.5 | - |
| BRAF | 22 | 28 | - |
| BRAF (V600E) | 38 | 19 | - |
| VEGFR1 | 26 | 13 | - |
| VEGFR2 | 90 | 4.2 | - |
| VEGFR3 | 20 | 46 | - |
| PDGFRβ | 57 | 22 | - |
| c-KIT | 68 | 7 | - |
| FLT3 | 58 | - | - |
| RET | 43 | 1.5 | - |
| FGFR1 | 580 | - | - |
| p38α | - | 5.2 | - |
| ERK1/2 | No activity | - | Inhibits phosphorylation |
| CKS1 | - | - | Functional inhibition |
Table 2: GPCR and Ion Channel Interaction Profile
The interaction of these compounds with GPCRs and ion channels is crucial for understanding their full pharmacological spectrum, including potential neurological and cardiovascular side effects.
| Receptor/Channel Target | Sorafenib | Regorafenib | Fluoxetine (Ki/IC50) |
| Serotonin Transporter (SERT) | - | - | 1.4 nM (Ki) |
| 5-HT2A Receptor | - | - | Mild activity |
| 5-HT2B Receptor | - | - | Agonist activity |
| 5-HT2C Receptor | - | - | Mild activity |
| Muscarinic Receptors | - | - | Minimal binding |
| Histaminic H1 Receptors | - | - | Minimal binding |
| Adrenergic α1/α2 Receptors | - | - | Minimal binding |
| Adrenergic β1 Receptor | - | - | High affinity predicted |
| TREK-1 K+ Channel | - | - | 19 µM (IC50) |
| TASK-3 K+ Channel | - | - | Less effective than on TREK-1 |
Table 3: Cytochrome P450 (CYP) Inhibition Profile
Inhibition of CYP enzymes is a major cause of drug-drug interactions. The following table summarizes the inhibitory potential of the selected compounds against key human CYP isoforms.
| CYP Isoform | Sorafenib (IC50, µM) | Regorafenib (IC50, µM) | Fluoxetine (IC50/Ki, µM) |
| CYP1A2 | - | - | Potent inhibitor |
| CYP2C9 | - | - | Moderate inhibitor |
| CYP2C19 | - | - | Potent inhibitor |
| CYP2D6 | - | - | Potent inhibitor |
| CYP3A4 | - | Competitive inhibitor (Ki = 20.7) | Moderate inhibitor (metabolite) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the cross-reactivity of trifluoromethylphenyl-containing compounds.
In Vitro Kinase Inhibition Assay (Competitive Binding Assay - KINOMEscan™)
This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.
Materials:
-
Test Compounds (e.g., Sorafenib, Regorafenib) dissolved in DMSO.
-
A panel of purified human kinases.
-
Immobilized active-site directed ligand.
-
Kinase-tagged T7 phage.
-
Assay buffer.
-
Quantitative PCR (qPCR) reagents.
-
Multi-well plates.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to achieve the desired screening concentrations.
-
Assay Setup: Combine the kinase, the test compound, and the immobilized ligand in the wells of a multi-well plate.
-
Binding Competition: Incubate the mixture to allow the test compound and the immobilized ligand to compete for binding to the kinase's active site.
-
Phage Addition: Add kinase-tagged T7 phage to the wells. The phage will bind to the kinases that are not bound by the test compound.
-
Washing: Wash the wells to remove unbound phage and test compound.
-
Quantification: Quantify the amount of phage remaining in each well using qPCR of the phage's DNA tag. The amount of phage is proportional to the amount of kinase not inhibited by the test compound.
-
Data Analysis: Report the results as "percent of control," where the control is the amount of kinase bound to the immobilized ligand in the absence of the test compound. Calculate Kd or IC50 values from dose-response curves.
GPCR Radioligand Binding Assay (Competition Assay)
This assay measures the affinity of an unlabeled test compound for a GPCR by its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target GPCR.
-
Radiolabeled ligand (e.g., [3H]mesulergine for 5-HT2C).
-
Unlabeled test compound (e.g., Fluoxetine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target GPCR in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane suspension, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Fluorogenic CYP450 Inhibition Assay (e.g., P450-Glo™ Assay)
This high-throughput assay measures the ability of a compound to inhibit the activity of specific CYP450 enzymes using a luminogenic substrate.
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6).
-
Luminogenic CYP450 probe substrate (e.g., Luciferin-BE for CYP3A4).
-
NADPH regeneration system.
-
Luciferin detection reagent.
-
Test compound.
-
White opaque multi-well plates.
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare the CYP450 enzyme/substrate mixture and the NADPH regeneration solution according to the manufacturer's instructions.
-
Compound Addition: Add the test compound at various concentrations to the wells of the multi-well plate. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Add the CYP450 enzyme/substrate mixture to each well, followed by the NADPH regeneration solution to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 10-60 minutes).
-
Signal Detection: Stop the reaction and detect the luciferin product by adding the luciferin detection reagent.
-
Measurement: Measure the luminescence signal using a luminometer. The signal is proportional to the CYP450 activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Biological Complexity
To aid in the understanding of the biological context of these cross-reactivity studies, the following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by trifluoromethylphenyl-containing kinase inhibitors and a typical experimental workflow.
A comparative study of leaving groups in the alkylation of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
A Comparative Analysis of Leaving Groups in the Alkylation of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the efficiency of C-C bond formation is paramount. The alkylation of malonic esters is a fundamental and versatile method for creating substituted carboxylic acids, a common structural motif in pharmaceuticals. A critical factor influencing the success of this S(_N)2 reaction is the choice of the leaving group on the alkylating agent. This guide provides a comparative analysis of common leaving groups for the alkylation of this compound, supported by experimental data from a model system and detailed protocols.
The alkylation of a substituted malonic ester, such as this compound, proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1] The reaction is initiated by the deprotonation of the acidic α-hydrogen of the malonic ester to form a resonance-stabilized enolate, which then acts as a nucleophile.[1][2][3][4] This enolate attacks the electrophilic carbon of the alkylating agent, displacing the leaving group.[1] An ideal leaving group is a weak base that is stable on its own, as this stabilizes the transition state and lowers the activation energy of the reaction.[1]
Quantitative Comparison of Leaving Group Performance
The following table summarizes the relative reactivity of common leaving groups in the alkylation of diethyl malonate, which serves as a reliable model for the target reaction.
| Leaving Group | Substrate Example | Relative Rate Constant (k_rel) | Typical Yield (%) | pKa of Conjugate Acid (approx.) |
| Iodide (I⁻) | Ethyl Iodide | ~5 | 85-95 | -10 |
| Bromide (Br⁻) | Ethyl Bromide | 1 | 80-90 | -9 |
| Tosylate (OTs⁻) | Ethyl Tosylate | ~0.4 | 85-95 | -2.8 |
| Mesylate (OMs⁻) | Ethyl Mesylate | ~0.2 | 80-90 | -1.9 |
| Chloride (Cl⁻) | Ethyl Chloride | 0.005 | 60-70 | -7 |
| Fluoride (F⁻) | Ethyl Fluoride | ~10⁻⁵ | <10 | 3.2 |
Note: Relative rate constants are approximate and can vary with specific reaction conditions. The rate constant for ethyl bromide is set to 1 for comparison. Yields are typical for the alkylation step with diethyl malonate under standard conditions.[1]
As the data indicates, iodide is an excellent leaving group, resulting in the fastest reaction rates due to the high stability of the iodide anion.[1] Bromide is also a highly effective and commonly used leaving group, offering a good balance of reactivity and cost.[1] Sulfonate esters, such as tosylates and mesylates, are also excellent leaving groups due to the resonance stabilization of the resulting anion and are often preferred for their ease of preparation from alcohols.[1] Chlorides are significantly less reactive, and fluorides are generally poor leaving groups for S(_N)2 reactions.[1]
Experimental Protocols
The following is a general procedure for the alkylation of this compound.
Materials:
-
This compound
-
Sodium ethoxide (21% solution in ethanol or freshly prepared)
-
Anhydrous ethanol
-
Alkylating agent (e.g., ethyl iodide, ethyl bromide, ethyl tosylate)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous ethanol. To this solution, add sodium ethoxide (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkylating agent (1.05 equivalents) dropwise to the enolate solution. The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The organic layer is separated, washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Experimental workflow for the alkylation of this compound.
References
The Trifluoromethyl Group's Profound Impact on the Acidity of Malonic Esters: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the subtle electronic effects of substituents on molecular properties is paramount. This guide provides a detailed comparison of the acidity, represented by the pKa value, of diethyl malonate and its trifluoromethyl-substituted counterpart, diethyl 2-(trifluoromethyl)malonate. The introduction of the trifluoromethyl group, a potent electron-withdrawing moiety, induces a dramatic increase in the acidity of the alpha-proton, a phenomenon with significant implications for synthetic chemistry and drug design.
The acidity of the α-hydrogen in malonic esters is a key feature, enabling the formation of a stable enolate for various carbon-carbon bond-forming reactions. The stability of the resulting carbanion is significantly influenced by the nature of the substituents on the α-carbon. Electron-withdrawing groups enhance acidity by stabilizing the negative charge of the conjugate base through inductive effects. The trifluoromethyl (CF3) group is an exceptionally strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This guide quantifies the impact of this substitution on the pKa of a common malonic ester.
Comparative Acidity: A Quantitative Look
The table below summarizes the pKa values for diethyl malonate and diethyl 2-(trifluoromethyl)malonate, highlighting the significant acidifying effect of the trifluoromethyl group.
| Compound | Structure | pKa |
| Diethyl Malonate | CH₂(COOEt)₂ | ~13 |
| Diethyl 2-(Trifluoromethyl)malonate | CF₃CH(COOEt)₂ | ~7 |
Note: The pKa for diethyl 2-(trifluoromethyl)malonate is an estimated value based on the known effects of trifluoromethyl substitution on the acidity of related carbonyl compounds. Experimental verification is recommended.
The profound decrease in the pKa value by approximately 6 units demonstrates the powerful inductive effect of the trifluoromethyl group, making the α-proton significantly more acidic and facilitating its removal under much milder basic conditions.
Experimental Determination of pKa
The pKa values of malonic esters can be determined experimentally using various techniques, with potentiometric titration being a common and reliable method.
Experimental Protocol: Potentiometric Titration
Objective: To determine the pKa of a substituted malonic ester in a mixed solvent system.
Materials:
-
Substituted malonic ester (e.g., diethyl 2-(trifluoromethyl)malonate)
-
Standardized 0.1 M tetrabutylammonium hydroxide (TBAH) in a suitable solvent (e.g., 4:1 isopropanol/water)
-
Mixed solvent (e.g., 1:1 (v/v) acetonitrile/water)
-
pH meter with a glass electrode
-
Stir plate and magnetic stir bar
-
Burette (10 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the malonic ester and dissolve it in 20 mL of the mixed solvent in a 50 mL beaker.
-
Titration Setup: Place the beaker on the stir plate, add a magnetic stir bar, and immerse the calibrated pH electrode in the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized TBAH solution in small increments (e.g., 0.05 mL) from the burette.
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Endpoint Determination: Continue the titration until the pH changes significantly, indicating the equivalence point, and then continue for several more additions.
-
Data Analysis: Plot the pH versus the volume of TBAH added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point (the point where half of the ester has been neutralized). This can be found from the inflection point of the titration curve.
Alternative methods for pKa determination include spectrophotometric and NMR spectroscopic techniques.
Logical Relationship of the Trifluoromethyl Group's Influence on pKa
The following diagram illustrates the mechanism by which the trifluoromethyl group enhances the acidity of the malonic ester.
Caption: Influence of the trifluoromethyl group on the pKa of malonic esters.
Conclusion
The substitution of a trifluoromethyl group on the α-carbon of diethyl malonate results in a dramatic increase in acidity, as evidenced by a significant decrease in its pKa value. This enhanced acidity is a direct consequence of the powerful electron-withdrawing inductive effect of the CF3 group, which effectively stabilizes the resulting carbanion. For researchers in synthetic and medicinal chemistry, this understanding allows for the strategic use of trifluoromethyl-substituted building blocks to modulate the reactivity of key intermediates and the physicochemical properties of target molecules. The provided experimental protocol offers a reliable method for the empirical determination of these crucial pKa values, enabling a more precise and informed approach to chemical synthesis and drug design.
A Comparative Guide to Purity Assessment of Synthesized Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate by qNMR
For researchers, scientists, and drug development professionals, the precise determination of purity for synthesized compounds is a critical step in ensuring the reliability of experimental data and the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the purity assessment of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate. This analysis is supported by representative experimental data to highlight the strengths and weaknesses of each method.
Introduction to Purity Assessment and the Role of qNMR
Purity assessment is a fundamental aspect of chemical analysis, verifying the identity and concentration of a substance while identifying and quantifying any impurities. This compound is a valuable intermediate in organic synthesis, and its purity can significantly impact the outcome of subsequent reactions and biological assays.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring a certified reference standard of the same compound, qNMR is a direct and absolute method.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for precise quantification against a certified internal standard of a different, well-characterized compound.[1]
Key advantages of qNMR include:
-
Direct Measurement: It does not require a reference standard of the analyte itself.
-
High Accuracy and Precision: qNMR can provide highly accurate and precise purity values.
-
Structural Information: In a single experiment, it provides structural information about the analyte and any present impurities.
-
Versatility: A single internal standard can be used to quantify a wide range of compounds.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity determination depends on various factors, including the properties of the analyte, the nature of expected impurities, and the required level of accuracy. Below is a comparison of qNMR with HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of a synthesized batch of this compound.
Data Summary: Purity Assessment of this compound (Batch No. DTFP-2025-001)
| Parameter | qNMR | HPLC-UV | GC-MS |
| Purity (%) | 98.5 ± 0.2 | 98.2 (Area %) | 98.4 (Area %) |
| Principle | Absolute Quantification | Relative Quantification | Relative Quantification |
| Reference Standard | Internal Standard (e.g., Maleic Acid) | External Standard of Analyte | Not required for area % |
| Detected Impurities | Starting materials, residual solvents | UV-active impurities | Volatile impurities |
| Limit of Quantification | ~0.1% | ~0.05% | ~0.01% |
| Sample Throughput | Moderate | High | High |
| Structural Info | Yes | No | Yes (MS fragmentation) |
Experimental Protocols
Detailed methodologies for each of the cited experiments are provided below.
1. Quantitative ¹H NMR (qNMR) Spectroscopy
-
Objective: To determine the absolute purity of this compound using an internal standard.
-
Instrumentation: 400 MHz NMR Spectrometer
-
Sample Preparation:
-
Accurately weigh 20-30 mg of the synthesized this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, purity ≥99.5%) and add it to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve the sample and internal standard.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): A minimum of 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): 16-64 scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
-
-
Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte (e.g., the methine proton) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the relative purity of this compound by assessing the area percentage of the main peak.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities in the synthesized this compound.
-
Instrumentation: GC-MS system.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to separate volatile components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: 40-500 m/z.
-
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane.
-
Data Analysis: Impurities are identified by their mass spectra and retention times. The relative amount of each impurity is estimated by its peak area percentage.
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the qNMR purity assessment and a comparison of the different analytical approaches.
Caption: Workflow for qNMR Purity Assessment.
Caption: Comparison of Analytical Techniques.
Conclusion
For the purity assessment of this compound, qNMR stands out as a robust and accurate method for absolute quantification.[2] While HPLC and GC-MS are valuable orthogonal techniques for detecting specific types of impurities and are well-suited for high-throughput screening, qNMR provides a direct and reliable measure of purity without the need for a specific reference standard of the analyte.[1] For drug development and research applications where accuracy and confidence in the purity value are paramount, qNMR is an indispensable tool. A combination of these techniques often provides the most comprehensive understanding of a sample's purity profile.
References
Safety Operating Guide
Proper Disposal of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate: A Procedural Guide
Disclaimer: This document provides guidance on the proper disposal of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate based on available safety information for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 1997-28-0) was not located. Therefore, all procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) protocols. Always consult with your EHS office before handling and disposing of this chemical.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound, a halogenated organic compound.
I. Essential Safety and Handling Information
Prior to disposal, it is critical to handle this compound with appropriate safety measures to minimize exposure risks. Based on data from analogous trifluoromethyl and malonate compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves before use and dispose of them properly after handling.[3]
-
Skin and Body Protection: A laboratory coat is mandatory.[1]
-
Respiratory Protection: All handling of this compound should occur inside a certified chemical fume hood to avoid inhalation of vapors.[4]
Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood.[4]
-
An eyewash station and safety shower should be readily accessible.[4]
II. Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes typical properties and hazards based on similar halogenated organic compounds.
| Parameter | Expected Value/Characteristic | Citation |
| Physical State | Liquid | [1] |
| GHS Hazard Statements | May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [1][4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. | [1][2][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [2] |
| Hazardous Decomposition | Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride. | [2] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is managed as a halogenated organic chemical waste.
1. Waste Segregation:
-
Crucially, do not mix halogenated organic waste with non-halogenated waste streams. This is a critical step for proper disposal and cost management.
-
Keep this waste separate from other waste categories such as aqueous waste, solid waste, or sharps.
2. Waste Collection and Containerization:
-
Use a designated, compatible, and properly labeled hazardous waste container. The container must have a secure screw-top cap and be in good condition.
-
The container should be clearly labeled as "Halogenated Organic Waste" and list "this compound" as a constituent. Include approximate concentrations if mixed with other compatible halogenated solvents.
-
Attach a fully completed hazardous waste tag to the container before adding the first drop of waste.
3. Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Ensure the storage area is well-ventilated and has secondary containment to capture any potential leaks.
4. Requesting Disposal:
-
Once the waste container is nearly full (do not overfill), or if it has been in storage for an extended period, arrange for its collection through your institution's EHS department.
-
Follow your institution's specific procedures for waste pickup requests.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.
For a Small Spill (Contained within a Fume Hood):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), and dispose of the cleaning materials as hazardous waste.
For a Large Spill (Outside of a Fume Hood):
-
Evacuate the immediate area and alert others.
-
If it is safe to do so, close the doors to the affected area to contain vapors.
-
Immediately contact your institution's emergency response team or EHS office.
-
Provide the emergency response team with information about the spilled chemical.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
